4-Chlorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25408. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYQIZIAYYNFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO2 | |
| Record name | 4-chlorophenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168427 | |
| Record name | Benzeneboronic acid, p-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-18-1 | |
| Record name | (4-Chlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1679-18-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneboronic acid, p-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-chlorophenyl)metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2T8N4T4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorophenylboronic Acid (CAS 1679-18-1)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-Chlorophenylboronic acid (CAS: 1679-18-1), a versatile organoboron compound. It details its chemical and physical properties, spectroscopic data, key applications in organic synthesis, and established experimental protocols. The document emphasizes its critical role as a reactant in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental to the synthesis of complex organic molecules for pharmaceuticals and material science. Safety, handling, and storage information are also provided to ensure proper laboratory practice.
Core Properties and Specifications
This compound is a white to off-white crystalline powder at room temperature.[1] It is characterized by a boronic acid functional group attached to a chlorine-substituted phenyl ring.[2] While slightly soluble in water, it dissolves in polar organic solvents like methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2][3]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1679-18-1 | [4] |
| Molecular Formula | C₆H₆BClO₂ | [4] |
| Molecular Weight | 156.37 g/mol | [4] |
| Appearance | White or off-white to beige crystalline powder | [1][3][5] |
| Melting Point | 284-289 °C (lit.) | [6] |
| Boiling Point | 295.4 °C | [4] |
| Flash Point | 132.4 °C | [4] |
| SMILES | OB(O)c1ccc(Cl)cc1 | |
| InChI Key | CAYQIZIAYYNFCS-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Key data from various techniques are available in spectral databases.[7]
| Spectrum Type | Details | Reference(s) |
| ¹H NMR | Spectra are typically recorded in a solvent like DMSO-d₆. A free account on spectral databases may be required to view the full spectrum. | [8] |
| ¹³C NMR | Provides information on the carbon framework of the molecule. | [7] |
| FTIR | Infrared spectroscopy can confirm the presence of functional groups such as O-H (from the boronic acid) and C-Cl bonds. | [7] |
| Raman | Raman spectroscopy offers complementary vibrational information. | [7] |
Key Applications in Research and Development
This compound is a pivotal intermediate in organic synthesis and medicinal chemistry.[1][9] Its primary utility lies in the formation of carbon-carbon bonds through transition metal-catalyzed reactions.
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where the compound serves as a coupling partner to introduce a 4-chlorophenyl group into various organic molecules.[2][10] This reaction is essential for synthesizing biaryls, which are common structural motifs in pharmaceuticals and organic electronics.[9]
-
Pharmaceutical Synthesis: It is a key building block for synthesizing biologically active compounds.[9] For instance, it is used in the preparation of Baclofen, a muscle relaxant, and 4-hydroxycoumarin (B602359) derivatives that exhibit antioxidant properties.[1][3] It is also employed in developing anti-cancer agents.[11]
-
Other Catalytic Reactions: Beyond Suzuki coupling, it is used as a reactant in various palladium, ruthenium, and copper-catalyzed reactions, including direct arylations, cyclizations, and fluoroalkylations.[3]
-
Sensor Technology and Material Science: The ability of the boronic acid group to form reversible complexes with diols makes it useful in the development of sensors for biomolecules.[2][11] It is also utilized in producing advanced materials like polymers and nanomaterials.[11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura coupling reaction.
Synthesis of this compound
A documented two-step synthesis process starts from 4-chloroaniline (B138754).[12]
Step 1: Diazotization of 4-Chloroaniline
-
In a reaction vessel suitable for low-temperature reactions, suspend 4-chloroaniline in a mixture of methanol and water.
-
Add hydrogen chloride (HCl) to form the amine salt.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water to the cooled suspension while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for approximately 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Borylation Reaction
-
To the freshly prepared diazonium salt solution, add a solution of tetrahydroxydiboron (B82485) in methanol.
-
Allow the reaction mixture to warm to 20 °C and stir for 1 hour.[12]
-
Transfer the mixture to a larger flask and slowly adjust the pH to 2-3 by adding 18% dilute HCl, keeping the temperature below 20 °C.
-
Maintain the reaction at 20-30 °C for 3 hours.[12]
-
Cease stirring and allow the layers to separate. Collect the upper organic phase.
-
Extract the lower aqueous phase with toluene.
-
Combine the organic phases and concentrate under reduced pressure at a temperature not exceeding 65 °C.
-
Dry the resulting solid at 65-70 °C to yield this compound as an off-white powder.[12]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.1 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KF) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water
Procedure:
-
To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.
-
Add the anhydrous solvent (and water, if applicable) via syringe.[13]
-
Sparge the resulting mixture with the inert gas for 10-15 minutes to remove dissolved oxygen.
-
Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14][15]
| Hazard Type | GHS Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][16] |
Handling and Storage:
-
Handling: Use with adequate ventilation and minimize dust generation.[17] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[15][17]
Visualized Workflows and Relationships
To better illustrate the core concepts discussed, the following diagrams have been generated.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 1679-18-1: (4-Chlorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. This compound | 1679-18-1 [chemicalbook.com]
- 4. This compound | 1679-18-1 | FC08281 [biosynth.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. (4-Chlorophenyl)boronic acid | CAS#:1679-18-1 | Chemsrc [chemsrc.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. Page loading... [wap.guidechem.com]
- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
physical and chemical properties of 4-Chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 4-Chlorophenylboronic acid (4-CPBA), a versatile reagent in modern organic synthesis. This document outlines its key characteristics, experimental protocols for its purification and use, and its relevance in synthetic applications, particularly in the formation of carbon-carbon bonds.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[1][2] It is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions.[3] A crucial aspect of its chemistry is the tendency to exist in equilibrium with its anhydride (B1165640) trimer, the corresponding boroxine (B1236090). Recrystallization from water is often necessary before use to ensure high reactivity, as boroximes are less efficient in certain reactions.[4]
Physical Properties
The key physical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 1679-18-1 | [5] |
| Molecular Formula | C₆H₆BClO₂ | [5] |
| Molecular Weight | 156.37 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 284-289 °C (lit.) | [5][6] |
| Boiling Point | 295.4 ± 42.0 °C (Predicted) | [6][7] |
| Solubility | Water: 2.5 g/100 mLDMSO: SolubleEther Solvents: InsolubleMethanol: Soluble | [2][6] |
| pKa | 8.39 ± 0.10 (Predicted) | [6][8] |
Chemical and Spectroscopic Properties
This compound is stable under normal storage conditions, typically in a cool, dry, and dark place, sealed in a dry environment at room temperature.[6][8] It is incompatible with strong oxidizing agents and strong acids.[9] The spectroscopic data provides the necessary information for the identification and characterization of the compound.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.16 (s, broad, 2H, -B(OH)₂), 7.79 (d, J = 8.3 Hz, 2H, Ar-H), 7.39 (d, J = 8.3 Hz, 2H, Ar-H) | [4] |
| ¹³C NMR (DMSO-d₆) | Spectra available | [10][11] |
| FTIR | C-C stretching: 1596-1060 cm⁻¹ C-Cl bending: 287, 236 cm⁻¹ | [10][12] |
| Raman | Spectra available | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful research outcomes. The following sections provide step-by-step procedures for the purification of this compound and its application in the widely used Suzuki-Miyaura cross-coupling reaction.
Purification by Recrystallization
Commercially available this compound often contains the corresponding boroxine (anhydride trimer), which can impede its reactivity.[4] A simple recrystallization from water is highly recommended to hydrolyze the boroxine back to the active boronic acid.[4]
Workflow for Recrystallization
Detailed Protocol:
-
Dissolution: In a suitable conical flask, suspend 10 g of this compound in 400 mL of water.[4]
-
Heating: Heat the suspension to boiling on a hot plate with vigorous stirring. This process should take approximately 25 minutes.[4]
-
Complete Dissolution: Maintain the boiling for an additional 5 minutes to ensure all the boronic acid has dissolved.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, during which time crystals of the purified product will begin to form.
-
Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold water.
-
Drying: Dry the purified this compound under vacuum to remove any residual water.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[3][13] The following is a general protocol that can be adapted for various aryl halides.
Catalytic Cycle of Suzuki-Miyaura Coupling
General Protocol:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 equivalents), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equivalents).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos).
-
Solvent and Degassing: Add the appropriate solvent system (e.g., toluene/water, dioxane/water, THF/water). Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Biological and Synthetic Applications
While this compound itself is not typically evaluated for direct biological activity, it serves as an indispensable building block for the synthesis of a wide range of biologically active compounds and functional materials.[5]
-
Pharmaceuticals: It is a key intermediate in the synthesis of compounds with potential antitrypanosomal and antioxidant properties.[2] Derivatives have also been explored in the development of antibacterial agents and proteasome inhibitors for cancer therapy.[14][15]
-
Materials Science: The biaryl structures synthesized using 4-CPBA are core components of organic light-emitting diodes (OLEDs), polymers, and other advanced materials.[3]
-
Catalysis: It can also be used as a catalyst for certain organic transformations, such as the asymmetric borane (B79455) reduction of electron-deficient ketones.[2]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazards: It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[9][16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[16] Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[17]
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. This compound | 1679-18-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-氯苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 1679-18-1 [amp.chemicalbook.com]
- 7. This compound | 1679-18-1 | FC08281 [biosynth.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. Page loading... [guidechem.com]
An In-depth Technical Guide to 4-Chlorophenylboronic Acid for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, and applications of 4-chlorophenylboronic acid, a pivotal reagent in modern organic chemistry and pharmaceutical development.
Core Molecular and Physicochemical Properties
This compound is an organoboron compound that has become an indispensable tool in synthetic chemistry, particularly in the formation of carbon-carbon bonds. Its stability, commercial availability, and reactivity make it a preferred building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The fundamental properties of this compound are summarized below, providing a key data reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BClO₂ | [1][2] |
| Molecular Weight | 156.37 g/mol | [1][2] |
| CAS Number | 1679-18-1 | [1][2] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 284-289 °C | [3] |
| Boiling Point | 295.4 °C | [1] |
| Solubility | Slightly soluble in water. Soluble in DMSO and methanol. | [2][3][4] |
| InChI Key | CAYQIZIAYYNFCS-UHFFFAOYSA-N | [3] |
| SMILES | B(C1=CC=C(C=C1)Cl)(O)O | [1] |
Spectroscopic Data:
| Technique | Data | Reference(s) |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.16 (s, broad, 2H), 7.79 (d, J = 8.3 Hz, 2H), 7.39 (d, J = 8.3 Hz, 2H) | [5] |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound is most commonly achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080). Below is a detailed protocol representative of this established method.
Protocol: Synthesis via Grignard Reaction
This protocol outlines the preparation of this compound from 1,4-dichlorobenzene (B42874).
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials and Reagents:
-
Magnesium turnings
-
1,4-Dichlorobenzene
-
Initiator (e.g., a small crystal of iodine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or a Toluene/THF mixture)
-
Trialkyl borate (e.g., Trimethyl borate or Tributyl borate)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 18-20%)
-
Toluene for extraction
-
Deionized water for recrystallization
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small amount of the 1,4-dichlorobenzene solution in the anhydrous solvent and the initiator to begin the reaction.
-
Once the reaction starts, add the remaining 1,4-dichlorobenzene solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed. Cool the resulting Grignard reagent solution.[6]
-
-
Boronation:
-
In a separate reaction vessel, cool a solution of trialkyl borate in the anhydrous solvent to a low temperature (e.g., -70 °C) under a nitrogen atmosphere.[6]
-
Slowly add the prepared Grignard reagent to the cooled borate solution, maintaining the low temperature.
-
After the addition, allow the mixture to stir for several hours at this temperature.[6]
-
-
Hydrolysis and Work-up:
-
Quench the reaction by slowly adding the cold aqueous HCl solution. Control the temperature to keep it below 20 °C.[2]
-
Allow the mixture to warm to room temperature and stir for an additional 1-3 hours.[2]
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.[2]
-
-
Purification (Recrystallization):
-
Commercial arylboronic acids often contain boroxime anhydrides, which can be less reactive. Recrystallization is crucial for high purity.[5]
-
Suspend the crude this compound in deionized water (e.g., 10 g in 400 mL).[5]
-
Heat the suspension to boiling with vigorous stirring until the solid is fully dissolved.[5]
-
Perform a hot gravity filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and dry them thoroughly. It is recommended to dry the product in stages to minimize boroxime formation.[5]
-
Key Applications in Chemical Synthesis
This compound is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[7][8]
// Position nodes center -> pd0 [dir=none, style=invis]; center -> pd_halide [dir=none, style=invis]; center -> pd_r2 [dir=none, style=invis];
// Catalytic cycle edges pd0 -> pd_add [label=""]; pd_add -> pd_halide [label=""]; pd_halide -> pd_trans [label=""]; pd_trans -> pd_r2 [label=""]; pd_r2 -> pd_elim [label=""]; pd_elim -> pd0 [label=""];
// Reactant and product edges r1x -> pd_add; r2b -> borate [label="Activation"]; base -> borate [style=dashed]; borate -> pd_trans; pd_elim -> product; }
References
- 1. This compound | 1679-18-1 | FC08281 [biosynth.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 1679-18-1 [chemicalbook.com]
- 4. This compound | 1679-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Chlorophenylboronic Acid: A Technical Guide for Researchers
An in-depth analysis for scientists and drug development professionals on the solubility characteristics of 4-Chlorophenylboronic acid in organic solvents, including established data and detailed experimental protocols for independent verification.
Introduction
This compound is a vital reagent in modern organic synthesis, most notably for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical properties, particularly its solubility in various organic solvents, a critical factor for reaction optimization, purification, and formulation development. This technical guide provides a consolidated overview of the available solubility data for this compound and presents a detailed experimental protocol for researchers to determine its solubility in specific solvent systems.
Data Presentation: Solubility of this compound
Quantitative, experimentally determined solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions and a specific value for water solubility have been reported. This information is summarized below. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence solubility measurements.
| Solvent | Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 2.5 g / 100 mL[1][2][3] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[4][5][6] | Not Specified |
| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified |
| Ether Solvents | R-O-R' | - | Insoluble[4][5][6] | Not Specified |
It is noteworthy that the pinacol (B44631) ester of this compound is reported to be soluble in organic solvents such as dichloromethane (B109758) and ethanol.[7] This suggests that derivatization can be a strategy to enhance solubility in less polar media.
Experimental Protocols: Determination of Solubility
For researchers requiring precise solubility data in a specific solvent for their application, experimental determination is recommended. The dynamic (turbidimetric) method is a reliable technique for measuring the solubility of boronic acids. The following protocol is adapted from the methodology described by Leszczyński et al. for the solubility determination of phenylboronic acid derivatives.[8][9]
Dynamic Method for Solubility Determination
This method involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
1. Materials and Apparatus:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (precision ±0.1 mg)
-
Glass vials or test tubes with sealable caps
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp
-
Digital thermometer with a precision of ±0.1 °C
-
Laser beam or a light source and a photodetector to monitor turbidity (optional, for enhanced precision)
2. Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise mass or volume of the desired organic solvent to the vial to create a mixture of known composition.
-
Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.
-
Measurement: Place the vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant rate.
-
Slowly increase the temperature of the bath (e.g., at a rate of 0.1-0.5 °C/min) while continuously monitoring the solution.
-
The solubility temperature is the point at which the last solid particles of this compound disappear, resulting in a clear, homogeneous solution. This can be observed visually or by a sharp increase in light transmission if using a turbidimeter.
-
Record the temperature at which complete dissolution occurs.
-
Data Analysis: Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility data as temperature (°C or K) versus the mole fraction or concentration (e.g., g/100 g solvent) of this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing the solubility of this compound.
References
- 1. chembk.com [chembk.com]
- 2. (4-Chlorophenyl)boronic acid | CAS#:1679-18-1 | Chemsrc [chemsrc.com]
- 3. This compound | 1679-18-1 [chemnet.com]
- 4. This compound | 1679-18-1 [chemicalbook.com]
- 5. This compound | 1679-18-1 [amp.chemicalbook.com]
- 6. This compound | 1679-18-1 [amp.chemicalbook.com]
- 7. CAS 195062-61-4: this compound pinacol ester [cymitquimica.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 4-Chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-chlorophenylboronic acid. Understanding the chemical stability of this versatile reagent is critical for its effective use in research, development, and manufacturing, ensuring the reliability and reproducibility of synthetic processes and the quality of final products.
Core Concepts of this compound Stability
This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary factors influencing its stability are moisture, temperature, light, and pH.
Key Degradation Pathways:
-
Formation of Boroxines (Anhydrides): In the solid state and in non-aqueous solutions, this compound can undergo dehydration to form a cyclic trimer anhydride (B1165640) known as a boroxine. This process is reversible in the presence of water. While boroxines are often competent in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.
-
Protodeboronation: This is a significant degradation pathway, particularly in aqueous solutions, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of chlorobenzene (B131634) and boric acid. The rate of protodeboronation is highly dependent on the pH of the solution.[1][2][3]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This degradation can be accelerated by the presence of oxidizing agents and exposure to air.[4]
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, it is imperative to adhere to appropriate storage and handling protocols.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is often recommended for long-term storage. | To minimize the rate of thermal degradation and dehydration. |
| Light | Store in a dark place, protected from light. | To prevent potential photodegradation. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation.[5] |
| Moisture | Store in a dry environment. The use of desiccants is advisable. | To prevent hydrolysis and the acceleration of protodeboronation.[6] |
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to oxidative degradation of the boronic acid.[7]
-
Strong Acids: Can potentially catalyze protodeboronation.[7]
Quantitative Stability Data
While specific kinetic data for the degradation of this compound under a wide range of conditions is not extensively published in a consolidated form, the following table summarizes key stability-related physical data.
| Parameter | Value | Source |
| Melting Point | 284-289 °C (with decomposition) | [8] |
| Thermal Decomposition | A thermogram shows a single effect at ~295 °C associated with melting and decomposition. | [9] |
Experimental Protocols for Stability Assessment
The following sections outline generalized experimental protocols that can be adapted to assess the stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol, water). Prepare solid samples for solid-state stress testing.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation (Solution): Heat the sample solution at a specified temperature (e.g., 70 °C).
-
Thermal Degradation (Solid State): Expose the solid sample to a high temperature (e.g., 105 °C).
-
Photostability: Expose the solid sample and solutions to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/m²).[10][11][12][13][14] Include dark controls for comparison.[11]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[15][16]
-
Data Evaluation: Quantify the remaining this compound and identify and quantify any degradation products.
Hygroscopicity Testing
Hygroscopicity testing determines the tendency of a solid material to absorb moisture from the atmosphere.
Protocol for Hygroscopicity Testing (based on European Pharmacopoeia): [17][18]
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Conditioning: Place the sample in a controlled humidity chamber at 25 °C and 80% relative humidity for 24 hours.[18][19]
-
Weighing: After 24 hours, re-weigh the sample.
-
Calculation: Calculate the percentage increase in weight.
-
Classification: Classify the hygroscopicity based on the percentage weight gain as follows:
Visualizations
Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
General Workflow for Stability Assessment
Caption: A typical workflow for conducting a chemical stability study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 1679-18-1 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. database.ich.org [database.ich.org]
- 11. q1scientific.com [q1scientific.com]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. pharmagrowthhub.com [pharmagrowthhub.com]
- 19. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
Synthesis of 4-Chlorophenylboronic Acid from 4-Chloroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-chlorophenylboronic acid, a critical reagent in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The primary focus of this document is the synthetic route starting from the readily available and cost-effective precursor, 4-chloroaniline (B138754). This guide details the underlying chemical principles, provides in-depth experimental protocols, and presents key quantitative data to aid researchers in the successful execution and optimization of this transformation.
Introduction
This compound is a versatile building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the presence of the boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with a high degree of control and functional group tolerance. The synthesis of this compound from 4-chloroaniline is a common and practical approach, typically involving a two-step sequence: the diazotization of the aniline (B41778) followed by a borylation reaction.
Reaction Pathway and Mechanism
The conversion of 4-chloroaniline to this compound proceeds through the formation of a diazonium salt intermediate, which is then subjected to a borylation reaction. This process is a variation of the Sandmeyer reaction.
The overall transformation can be summarized as follows:
-
Diazotization: 4-chloroaniline is treated with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form the 4-chlorobenzenediazonium chloride salt. This intermediate is highly reactive and is generally used immediately in the subsequent step.
-
Borylation: The diazonium salt is then reacted with a boron-containing reagent. Common borylating agents include tetrahydroxydiboron (B82485) (B₂(OH)₄) or its esters, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This step results in the formation of a boronate ester.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final product, this compound.
Figure 1: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound from 4-chloroaniline. Two common methods are presented, utilizing different boron sources.
Method A: Using Tetrahydroxydiboron
This method is a two-step process involving the in situ formation of the diazonium salt followed by borylation with tetrahydroxydiboron.[1]
Step 1: Diazotization of 4-Chloroaniline
-
In a reaction vessel equipped with a stirrer and a thermometer, suspend 4-chloroaniline in a mixture of methanol (B129727) and water.
-
Add concentrated hydrochloric acid to the suspension.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the 4-chlorobenzenediazonium chloride.
Step 2: Borylation and Hydrolysis
-
In a separate flask, dissolve tetrahydroxydiboron in a mixture of methanol and water.
-
To this solution, add the freshly prepared 4-chlorobenzenediazonium chloride solution from Step 1 at a controlled temperature of 20 °C over a period of 1 hour.
-
After the addition is complete, continue stirring the reaction mixture at 20-30 °C for 3 hours.
-
Slowly add 18% dilute hydrochloric acid to the reaction mixture with stirring to adjust the pH to 2-3, while maintaining the temperature below 20 °C.
-
Continue to stir at 20-30 °C for an additional 3 hours.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic phase and extract the aqueous phase with toluene.
-
Combine the organic phases and concentrate under reduced pressure at a temperature ≤ 65 °C.
-
Dry the resulting solid at 65-70 °C to obtain this compound as an off-white powder.
Method B: Using Bis(pinacolato)diboron (One-Pot Procedure)
This method offers a more streamlined one-pot synthesis, which can be advantageous in terms of operational simplicity.
-
In a suitable reaction flask, dissolve 4-chloroaniline in an appropriate organic solvent (e.g., acetonitrile).
-
Add bis(pinacolato)diboron to the solution.
-
Cool the mixture to the desired reaction temperature (often room temperature or slightly elevated).
-
Slowly add an organic nitrite, such as tert-butyl nitrite, to the reaction mixture.
-
Allow the reaction to proceed for the specified time, monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup.
-
The intermediate this compound pinacol (B44631) ester can be isolated or directly hydrolyzed to the boronic acid by treatment with an aqueous acid.
-
The crude this compound is then purified, typically by recrystallization.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound from 4-chloroaniline.
| Boron Source | Key Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Tetrahydroxydiboron | 1. NaNO₂, HCl, MeOH/H₂O, 0-5°C, 0.5 h; 2. B₂(OH)₄, MeOH/H₂O, 20°C, 1 h; then HCl workup | 79 | ≥ 99 | [1] |
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is depicted below.
Figure 2: General experimental workflow for the synthesis of this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum typically shows two doublets in the aromatic region. The chemical shifts are approximately δ 7.79 (d, J = 8.3 Hz, 2H) and 7.39 (d, J = 8.3 Hz, 2H). A broad singlet corresponding to the B(OH)₂ protons is also observed, typically around δ 8.16.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show characteristic signals for the aromatic carbons.
Purification
The crude this compound obtained after the workup can be purified by recrystallization. A common and effective solvent for the recrystallization of arylboronic acids is hot water. The crude product is dissolved in a minimal amount of boiling water, filtered hot to remove any insoluble impurities, and then allowed to cool slowly to induce crystallization of the purified product.
Conclusion
The synthesis of this compound from 4-chloroaniline is a robust and well-established procedure. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can reliably produce this valuable synthetic intermediate. The choice of boron source and reaction conditions can be tailored to specific laboratory capabilities and desired outcomes. Proper characterization and purification are crucial to ensure the quality of the final product for its intended applications in drug discovery and materials science.
References
A Comprehensive Technical Guide to 4-Chlorophenylboronic Acid for Researchers and Drug Development Professionals
An in-depth exploration of the commercial availability, properties, and synthetic applications of 4-Chlorophenylboronic acid, a key building block in modern organic chemistry.
This technical guide provides a thorough overview of this compound (4-CPBA), a versatile reagent widely employed in pharmaceutical and materials science research. This document details its commercial availability, physicochemical properties, and safe handling, with a significant focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and characterization techniques are provided to assist researchers in its effective utilization.
Commercial Availability
This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs. The compound is offered in various purities and quantities, from laboratory-scale milligrams to bulk kilograms, ensuring a steady supply for both academic and industrial applications. When selecting a supplier, researchers should consider factors such as purity, cost, availability of bulk quantities, and the supplier's quality control documentation.
A summary of representative commercial suppliers and their typical offerings is presented in Table 1.
Table 1: Commercial Availability of this compound
| Supplier | Purity Levels | Typical Quantities Offered |
| Sigma-Aldrich | ≥95%, 97% | 1g, 5g, 10g, 25g, 100g |
| Thermo Fisher Scientific | 97%, 98% | 1g, 5g, 25g, 100g |
| TCI Chemicals | >98.0% | 1g, 5g, 25g |
| Combi-Blocks | >97% | 1g, 5g, 10g, 25g, 100g, 500g, 1kg |
| Oakwood Chemical | 95%, 98% | 1g, 5g, 25g, 100g |
| Boron Molecular | 97% | 100g, 500g, 1000g |
Note: This table is not exhaustive and represents a snapshot of common offerings. Researchers are encouraged to visit individual supplier websites for the most current information.
Below is a logical workflow for selecting a suitable supplier for this compound.
Caption: A logical workflow for selecting a commercial supplier of this compound.
Physicochemical and Safety Data
A comprehensive understanding of the physical, chemical, and safety properties of this compound is crucial for its proper handling, storage, and use in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1679-18-1 |
| Molecular Formula | C₆H₆BClO₂ |
| Molecular Weight | 156.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 285-290 °C (decomposes) |
| Boiling Point | 295.4 °C at 760 mmHg (Predicted) |
| Solubility | Sparingly soluble in water. Soluble in methanol, ethanol, and other polar organic solvents. |
| pKa | 8.6 (Predicted) |
Safety Information:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin irritation (Category 2) | H315: Causes skin irritation. |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be valuable for researchers. A common laboratory-scale synthesis involves the reaction of a Grignard reagent, formed from 1-bromo-4-chlorobenzene, with a trialkyl borate (B1201080) followed by acidic workup.
A generalized synthetic scheme is presented below. A detailed, step-by-step protocol for a similar synthesis is available in the literature for those who wish to prepare it in-house.[1][2]
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a cornerstone reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[3][4] This reaction is a staple in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted in the following diagram.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4'-Chloro-[1,1'-biphenyl]-4-carbonitrile
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between 4-bromobenzonitrile (B114466) and this compound.
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 182 mg)
-
This compound (1.2 mmol, 187 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (187 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4'-chloro-[1,1'-biphenyl]-4-carbonitrile.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5][6]
The following diagram illustrates the experimental workflow for this synthesis.
Caption: A step-by-step experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions has cemented its importance in drug discovery and materials science. This guide provides researchers with the essential information and detailed protocols necessary for the safe and effective use of this versatile building block. By understanding its properties and applications, scientists can continue to leverage this compound to advance their research and development endeavors.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling and Use of 4-Chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-chlorophenylboronic acid, a versatile reagent frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1679-18-1 | [1] |
| Molecular Formula | C6H6BClO2 | [1] |
| Molecular Weight | 156.38 g/mol | [2] |
| Melting Point | 262 - 264 °C | |
| Solubility | Soluble in water (+/- 2.5%) | |
| Appearance | Off-white powder |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are summarized in Table 2.
| Hazard | Description | GHS Classification |
| Acute Toxicity (Oral) | Harmful if swallowed. | Acute Tox. 4[3] |
| Skin Irritation | Causes skin irritation. | Skin Irrit. 2 |
| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2 |
| Respiratory Irritation | May cause respiratory tract irritation. | STOT SE 3 |
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat should be worn. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Safe Handling and Storage
Handling
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[4] Facilities should be equipped with an eyewash station and a safety shower.
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[4] Minimize dust generation and accumulation. Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]
Storage
-
Store in a tightly closed container.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Incompatible materials include strong oxidizing agents and strong acids.[2]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
Accidental Release Measures
-
Spills/Leaks: Vacuum or sweep up material and place it into a suitable disposal container.
-
Clean up spills immediately, observing precautions in the Protective Equipment section.
-
Avoid generating dusty conditions.
-
Provide ventilation.
Experimental Protocols
Weighing and Dispensing of this compound Powder
Due to the hazardous nature of the powder, the following "tare method" is recommended to minimize exposure.
Caption: Workflow for Safely Weighing this compound.
Methodology:
-
Place the stock container of this compound inside a chemical fume hood.
-
On a balance located adjacent to the fume hood, place a clean, empty, and labeled receiving container with a lid.
-
Tare the balance to zero.
-
Move the tared container into the fume hood.
-
Carefully open the stock container and transfer the desired amount of powder to the tared container using a clean spatula.
-
Securely close both the stock and the receiving containers.
-
Transfer the closed receiving container back to the balance.
-
Record the weight of the transferred powder.
-
Return the receiving container to the fume hood for any subsequent manipulations, such as dissolution in a solvent.
Recrystallization of this compound
Commercially available this compound may contain varying amounts of its anhydride, which can be less reactive in certain applications like Suzuki coupling.[6] Recrystallization from water is recommended to obtain the pure boronic acid.
Methodology:
-
In a conical flask, add 10 g of this compound to 400 mL of deionized water.[6]
-
Add a magnetic stir bar and cover the flask with a watch glass.[6]
-
Heat the suspension to boiling with vigorous stirring. Maintain the boiling for 5 minutes to ensure complete dissolution.[6]
-
Perform a hot gravity filtration of the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified crystals under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This compound is a common coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. A general procedure is outlined below.
Reactants and Reagents:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/ligand)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Methodology:
-
To a reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Biological Activity and Potential Applications
This compound has been reported to exhibit biological activity. It acts as an inhibitor of the NorA efflux pump in Staphylococcus aureus.[7][8] This inhibition can potentiate the activity of antibiotics like ciprofloxacin (B1669076) against resistant strains of this bacterium.[7][8]
Caption: Inhibition of NorA Efflux Pump by this compound.
Disposal Considerations
Dispose of chemical waste in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains.[5]
Disclaimer
This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are strictly followed.
References
- 1. fishersci.com [fishersci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. This compound | 1679-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Spectroscopic Analysis of 4-Chlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-chlorophenylboronic acid. Detailed experimental protocols and logical workflow visualizations are included to support researchers in the identification, characterization, and quality control of this important chemical intermediate.
Spectral Data Summary
The following tables summarize the key spectral data for this compound (CAS No: 1679-18-1, Molecular Formula: C₆H₆BClO₂, Molecular Weight: 156.37 g/mol ).[1]
¹H NMR (Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a broad signal for the boronic acid protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.16 | Broad Singlet | 2H | B(OH )₂ |
| ~7.79 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.39 | Doublet | 2H | Ar-H (meta to -B(OH)₂) |
| Solvent: DMSO-d₆ |
¹³C NMR (Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum shows four distinct signals corresponding to the four unique carbon environments in the aromatic ring.
| Carbon Atom | Chemical Shift (δ) ppm |
| C-B | Not explicitly found in search results. |
| C-Cl | Not explicitly found in search results. |
| C-H (ortho to -B(OH)₂) | Not explicitly found in search results. |
| C-H (meta to -B(OH)₂) | Not explicitly found in search results. |
| Note: While ¹³C NMR spectra for this compound are available from commercial suppliers, specific peak assignments were not found in the public search results.[2] The carbon attached to the boron (C-B) is expected to be deshielded, while the other carbons will appear in the typical aromatic region (120-140 ppm). |
IR (Infrared) Spectroscopy Data
The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | B(O-H)₂ |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1350 | B-O Stretch | B-O |
| 1100 - 1000 | C-Cl Stretch | Aryl-Cl |
MS (Mass Spectrometry) Data
Mass spectrometry data reveals the molecular weight and provides structural information through fragmentation analysis. The presence of chlorine results in a characteristic M+2 isotope peak.
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 156 / 158 | [C₆H₆B³⁵ClO₂]⁺ / [C₆H₆B³⁷ClO₂]⁺ | Molecular Ion (M⁺) peak with ~3:1 ratio |
| 139 / 141 | [C₆H₅B³⁵ClO]⁺ / [C₆H₅B³⁷ClO]⁺ | Loss of OH radical |
| 111 / 113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Loss of B(OH)₂ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters should be optimized by the operator.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of this compound.
-
Dissolution : Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube. Ensure the DMSO-d₆ is anhydrous, as water can exchange with the boronic acid protons.
-
Analysis : Cap the NMR tube and invert several times to ensure a homogenous solution. Place the tube in the NMR spectrometer.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H).
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent, or translucent KBr pellet.
-
Background Collection : Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.
-
Sample Analysis : Mount the KBr pellet in the sample holder and place it in the instrument's beam path.
-
Data Acquisition : Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724). Further dilute this solution to a working concentration (e.g., 1-10 µg/mL) using the mobile phase.
-
Chromatography : Inject the sample into a Liquid Chromatography (LC) system. Separation can be achieved using a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).
-
Ionization : The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive or negative mode is a common technique for this type of molecule.
-
Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio. Acquire full scan data to identify the molecular ion.
-
Fragmentation (MS/MS) : To obtain fragmentation data, perform a product ion scan by selecting the molecular ion (m/z 156) as the precursor and subjecting it to collision-induced dissociation (CID).
Visualized Workflows
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway for this compound following electron impact ionization.
Caption: Proposed MS fragmentation of this compound.
References
The Advent and Ascendance of 4-Chlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenylboronic acid, a seemingly unassuming organoboron compound, has carved an indispensable niche in the landscape of modern organic synthesis. From its conceptual roots in the 19th century to its current-day applications in pharmaceuticals and advanced materials, its journey reflects the broader evolution of synthetic chemistry. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this compound, offering detailed experimental protocols, comparative data, and visualizations to illuminate its significance.
A Historical Perspective: The Dawn of Arylboronic Acids
The story of this compound is intrinsically linked to the discovery of boronic acids. In 1860, Edward Frankland reported the first synthesis of a boronic acid. However, it was the work of A. Michaelis and his student, P. Becker, in 1880 that brought phenylboronic acid, the parent compound of the arylboronic acid family, to the forefront of chemical research. Their early methods, while groundbreaking, were often arduous and low-yielding.
The early 20th century saw the development of more practical synthetic routes, most notably through the use of organometallic reagents. The advent of the Grignard reaction, in particular, provided a more accessible pathway to arylboronic acids. While the exact first synthesis of this compound is not definitively documented in readily available historical records, its preparation would have become feasible with the establishment of these fundamental synthetic methodologies.
The Rise to Prominence: The Suzuki-Miyaura Revolution
The true ascent of this compound to its current status as a vital synthetic building block began with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, transformed the landscape of carbon-carbon bond formation. This reaction, which couples an organoboron compound with an organohalide, offered a robust and versatile tool for the synthesis of complex organic molecules. This compound, with its reactive boronic acid moiety and the synthetically useful chloro-substituted phenyl ring, proved to be an ideal coupling partner in these reactions.[1]
Physicochemical Properties and Data
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1679-18-1 | [2] |
| Molecular Formula | C6H6BClO2 | [2] |
| Molecular Weight | 156.37 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 284-289 °C (lit.) | |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like DMSO | [3] |
Key Synthetic Methodologies: From Discovery to Modern Practice
The synthesis of this compound has evolved significantly over the past century. Here, we detail some of the key historical and contemporary methods, providing both conceptual understanding and practical experimental protocols.
Early Synthetic Approaches: The Grignard Reaction
One of the earliest and most fundamental methods for the preparation of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080). This approach, while historically significant, is still in use today.
Experimental Protocol (Illustrative, based on general Grignard methodology):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C and a solution of trimethyl borate in anhydrous diethyl ether is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of dilute sulfuric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by recrystallization.
Modern Synthetic Routes
Contemporary methods offer improved yields, milder reaction conditions, and greater functional group tolerance.
1. From 4-Chloroaniline (B138754):
This two-step process involves the diazotization of 4-chloroaniline followed by a reaction with tetrahydroxydiboron (B82485).[2]
Experimental Protocol (Adapted from ChemicalBook): [2]
-
Diazotization: 4-chloroaniline is reacted with hydrogen chloride and then sodium nitrite (B80452) in methanol (B129727) and water at 0-5 °C for 30 minutes.
-
Borylation: The resulting diazonium salt solution is then reacted with tetrahydroxydiboron in methanol and water at 20 °C for 1 hour.
-
Work-up and Purification: The reaction mixture is acidified with dilute hydrochloric acid to pH 2-3. The organic phase is separated, and the aqueous phase is extracted with toluene. The combined organic phases are concentrated under reduced pressure and the resulting solid is dried to yield this compound.
2. Friedel-Crafts Reaction:
A more recent approach involves the Friedel-Crafts reaction of chlorobenzene (B131634) with boron trichloride (B1173362) in the presence of a Lewis acid catalyst.
Quantitative Data for Modern Synthesis Methods:
| Starting Material | Method | Yield | Purity | Reference |
| 4-Chloroaniline | Diazotization/Borylation | 79% | ≥99% | [2] |
| 4-Chlorobromobenzene | Grignard Reaction | ~70-80% (typical) | >95% | General Literature |
Core Applications: A Versatile Building Block
The utility of this compound spans multiple domains of chemical science, from the synthesis of life-saving drugs to the creation of cutting-edge materials.
Pharmaceutical and Agrochemical Synthesis
This compound is a key intermediate in the synthesis of numerous biologically active molecules.
1. Synthesis of Baclofen:
This muscle relaxant is synthesized using this compound as a key starting material.[3]
2. Preparation of 4-Hydroxycoumarin Derivatives:
These compounds, which exhibit antitrypanosomal and antioxidant properties, are prepared using this compound as a catalyst.[2][3]
Materials Science: The Frontier of Organic Electronics
The unique electronic properties of the 4-chlorophenyl group make this boronic acid a valuable component in the synthesis of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).[1] In this context, it is often used in Suzuki coupling reactions to construct the complex conjugated molecules that form the emissive and charge-transporting layers of OLED devices.
The Suzuki-Miyaura Coupling: A Deeper Dive
The Suzuki-Miyaura coupling is the cornerstone of this compound's utility. The catalytic cycle, shown below, illustrates the key steps of this powerful transformation.
Experimental Protocol (General Suzuki-Miyaura Coupling):
-
Reaction Setup: In a reaction vessel, this compound, an aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) are combined in a suitable solvent (e.g., toluene/water or dioxane/water).
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization.
Conclusion
From its 19th-century origins to its 21st-century applications, this compound has proven to be a remarkably versatile and enduring tool in the synthetic chemist's arsenal. Its importance in the construction of complex molecules for medicine and materials science is a testament to the power of fundamental discoveries in chemistry. As research continues to push the boundaries of what is synthetically possible, it is certain that this compound will continue to play a pivotal role in shaping the future of these fields.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. Its significance lies in its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] 4-Chlorophenylboronic acid is a key building block, allowing for the introduction of the 4-chlorophenyl moiety into complex molecules, a common structural motif in medicinal chemistry. This document provides detailed protocols and application notes for the Suzuki coupling reaction utilizing this compound.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]
A base is crucial for the activation of the boronic acid, which enhances the polarization of the organic ligand and facilitates the transmetalation step.[1]
Data Presentation: Comparison of Reaction Conditions
The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize quantitative data from various literature sources for the coupling of aryl halides with arylboronic acids, providing a comparative overview of different reaction systems.
Table 1: Suzuki Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCu@Ti3C2 | K2CO3 | Water | 1 | 99 |
| 2 | Bromobenzene | PdCu@Ti3C2 | K2CO3 | Water | 1 | 96 |
| 3 | Chlorobenzene | PdCu@Ti3C2 | K2CO3 | Water | 1 | 52 |
| 4 | 4-Bromoanisole (B123540) | Pd/HPS | K2CO3 | Toluene (B28343)/Water | 8 | 95 |
| 5 | 4-Bromoacetophenone | Magnetic Pd(II)-N2O2 | Na2CO3 | DMA | 24 | >95 |
Data sourced from multiple studies for comparative purposes.[3][4][5]
Table 2: Optimization of Suzuki Coupling with 4-Bromoacetophenone and Phenylboronic Acid
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.0 | Na2CO3 | 100 | 24 | 72 |
| 2 | 0.5 | Na2CO3 | 100 | 24 | 68 |
| 3 | 0.25 | Na2CO3 | 100 | 24 | 65 |
| 4 | 0.25 | K2CO3 | 100 | 24 | 55 |
| 5 | 0.25 | Na2CO3 | 120 | 24 | 85 |
| 6 | 0.25 | Na2CO3 | 140 | 24 | 96 |
This table illustrates the impact of catalyst loading and temperature on reaction efficiency.[4]
Experimental Protocols
The following are detailed protocols for performing a Suzuki coupling reaction with this compound.
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a representative example for the coupling of this compound with 4-bromoanisole.
Materials and Reagents:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Potassium phosphate (B84403) (K3PO4), finely ground
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq.), 4-bromoanisole (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 100 °C using a preheated oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials and Reagents:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), Pd(OAc)2 (0.02 mmol), PCy3 (0.04 mmol), and K3PO4 (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Workup and Purification: Follow steps 5-8 from Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful reaction, catalyzed by palladium complexes, has become indispensable in the synthesis of a wide array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials. A key transformation within this class of reactions is the coupling of aryl chlorides with arylboronic acids. Aryl chlorides are attractive starting materials due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their lower reactivity presents a significant challenge, necessitating the development of highly active and robust palladium catalyst systems.
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 4-chlorophenylboronic acid with various aryl chlorides. The information presented is intended to guide researchers in selecting optimal reaction conditions and catalyst systems for their specific synthetic needs.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance of Palladium Catalysts
The choice of palladium precursor and, critically, the supporting ligand, has a profound impact on the efficiency of the cross-coupling of aryl chlorides. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the challenging oxidative addition step. Below are tables summarizing the performance of various palladium catalyst systems in the coupling of this compound with different aryl chlorides.
Table 1: Coupling of this compound with 4-Chloroacetophenone
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 95 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | |
| [Pd(allyl)Cl]₂ / RuPhos | K₂CO₃ | THF | 80 | 24 | 88 | |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 90 | 16 | 90 | |
| Pd/C | K₂CO₃ | Ethanol/H₂O | 80 | 12 | 75 |
Table 2: Coupling of this compound with 1-Bromo-4-chlorobenzene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | [2] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 6 | 91 | [3] |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 110 | 8 | 88 | |
| Pd₂(dba)₃ / SPhos | CsF | THF | 65 | 24 | 89 | [1] |
Table 3: Coupling of this compound with 4-Chlorotoluene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 93 | [4] |
| PdCl₂(PCy₃)₂ | K₂CO₃ | Toluene | 100 | 24 | 87 | |
| [Pd(allyl)Cl]₂ / SPhos | Cs₂CO₃ | THF/H₂O | 80 | 18 | 90 | [1] |
| Pd(PPh₃)₄ | K₃PO₄ | DME | 90 | 20 | 82 | [2] |
Experimental Protocols
Below are detailed protocols for representative palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of this compound.
Protocol 1: General Procedure using Pd(OAc)₂ with a Biarylphosphine Ligand (e.g., SPhos)
This protocol is a general method for the coupling of aryl chlorides with this compound using a palladium acetate (B1210297) precursor and a bulky, electron-rich biarylphosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for Protocol 1.
Protocol 2: General Procedure using a Palladium Precatalyst (e.g., Pd(dppf)Cl₂)
This protocol utilizes a well-defined palladium precatalyst, which can offer improved reproducibility and ease of handling.
Materials:
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
Procedure:
-
In a reaction vial, combine Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), the aryl chloride (1.0 mmol), this compound (1.5 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add DME (5 mL) to the vial.
-
Seal the vial with a screw cap and place it on a preheated stirring block at 90 °C.
-
Stir the reaction mixture for the specified time, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography.
Caption: Experimental workflow for Protocol 2.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Bases such as potassium phosphate and cesium carbonate are corrosive and/or irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The palladium-catalyzed cross-coupling of this compound with aryl chlorides is a versatile and powerful tool for the synthesis of biaryl compounds. The success of this reaction is highly dependent on the choice of the palladium catalyst system, including the palladium precursor and the phosphine ligand, as well as the reaction conditions. The data and protocols presented in these application notes provide a valuable resource for researchers to develop and optimize their synthetic routes for the preparation of important chemical entities. Careful consideration of the substrate scope and optimization of the reaction parameters will lead to high yields and efficient transformations.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chlorophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenylboronic acid is a versatile and commercially available building block that has found extensive application in medicinal chemistry. Its utility primarily stems from its role as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction allows for the efficient incorporation of the 4-chlorophenyl moiety into a wide array of molecular scaffolds, a common feature in many biologically active compounds. The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable tool in drug discovery and development. These application notes provide an overview of its use in the synthesis of various classes of medicinally relevant compounds, supported by quantitative data and detailed experimental protocols.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial intermediate in the synthesis of compounds with diverse therapeutic potential, including antibacterial, antifungal, anticancer, and muscle relaxant properties.
Antibacterial Agents
The 4-chlorophenyl group is a common substituent in molecules exhibiting antibacterial activity. Halogenated phenylboronic acids, including derivatives of this compound, have been investigated as potential antibacterial agents.
Quantitative Data: Antibacterial Activity
| Compound Class | Target Organism | MIC (μg/mL) | Reference |
| Halogenated Phenylboronic Acids | Vibrio parahaemolyticus | 100 | [1][2] |
| Vibrio harveyi | 100 | [1][2] | |
| 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (B14270674) Derivatives | Gram-positive bacteria (e.g., Streptococcus pneumoniae) | Low MIC values reported | [3] |
| Gram-negative bacteria | Moderate activity | [3] |
Anticancer Agents
The incorporation of a 4-chlorophenyl moiety has been a strategy in the design of novel anticancer agents. For instance, pyrazolidine-3,5-dione (B2422599) derivatives containing this group have shown promising antiproliferative activity.
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | IC50 (μM) | Reference |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | Human gastric cancer (MGC-803) | 5.1 - 10.1 | [4] |
| Other human cancer cell lines | 5.1 - 10.1 | [4] |
Muscle Relaxants: Synthesis of Baclofen
This compound is a key reagent in an efficient synthesis of Baclofen, a muscle relaxant used to treat spasticity. The synthesis involves a Suzuki-Miyaura coupling to form the Baclofen lactam precursor, which is subsequently hydrogenated.
Antitrypanosomal and Antioxidant Agents
Derivatives of 4-hydroxycoumarin, synthesized using this compound, have demonstrated potential as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, as well as exhibiting antioxidant properties.[5][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent via syringe.
-
If the reaction is aqueous, add degassed water.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Quantitative Data: Suzuki-Miyaura Reaction Yields
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridyl Bromide | Pd₂(dba)₃ (1.0) | KF (3.0 eq) | 1,4-Dioxane | 110 | N/A | 74-82 | [7] |
| 4-Bromoacetophenone | Pyridine-based Pd(II)-complex (1.0) | KOH | Water | 100-160 (MW) | 0.08 | 96 | [8] |
| Aryl Bromides | Pd(PPh₃)₄ (5.0) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 (for 3a) | [9] |
| 4-Bromobenzenesulfonate | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 12 | 95 (analogous) | [8] |
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for anticancer agents.
Conclusion
This compound is an indispensable reagent in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for introducing the 4-chlorophenyl moiety, which is a key structural feature in many drug candidates. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of this versatile building block is likely to lead to the discovery of new and improved medicines.
References
- 1. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitrypanosomal and antioxidant properties of 4-hydroxycoumarins derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Chlorophenylboronic Acid in the Synthesis of Baclofen: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-chlorophenylboronic acid in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative used as a skeletal muscle relaxant. The synthesis route detailed herein utilizes a key Suzuki-Miyaura cross-coupling reaction to introduce the characteristic 4-chlorophenyl moiety of the Baclofen molecule. This approach offers a convergent and efficient pathway to a crucial intermediate, the Baclofen lactam.
The following sections present detailed experimental protocols for the synthesis, purification, and subsequent conversion of the key intermediates. All quantitative data is summarized for clarity, and diagrams illustrating the synthetic pathway and experimental workflow are provided.
Synthetic Pathway Overview
The synthesis of Baclofen from this compound involves a three-step process. The core of this strategy is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyrrolinone derivative. The resulting unsaturated lactam is then hydrogenated to yield the saturated Baclofen lactam, which is subsequently hydrolyzed to afford the final Baclofen product.
Caption: Synthetic pathway for Baclofen synthesis.
Experimental Protocols
The following protocols are based on established synthetic methodologies and provide a step-by-step guide for the laboratory-scale synthesis of Baclofen.
Step 1: Synthesis of 4-(4-Chlorophenyl)-3-pyrrolin-2-one (Unsaturated Lactam)
This step involves the Suzuki-Miyaura cross-coupling of 4-tosyloxy-3-pyrrolin-2-one with this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-Tosyloxy-3-pyrrolin-2-one | - | 253.27 |
| This compound | 1679-18-1 | 156.37 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |
| Toluene | 108-88-3 | 92.14 |
| Ethanol | 64-17-5 | 46.07 |
| Water (deionized) | 7732-18-5 | 18.02 |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tosyloxy-3-pyrrolin-2-one (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4-(4-chlorophenyl)-3-pyrrolin-2-one.
Quantitative Data:
| Product | Appearance | Yield (%) |
| 4-(4-Chlorophenyl)-3-pyrrolin-2-one | Off-white solid | 75-85 |
Step 2: Synthesis of 4-(4-Chlorophenyl)pyrrolidin-2-one (Baclofen Lactam)
This step involves the catalytic hydrogenation of the unsaturated lactam to the corresponding saturated lactam.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-(4-Chlorophenyl)-3-pyrrolin-2-one | - | 193.63 |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - |
| Ethanol | 64-17-5 | 46.07 |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 |
Procedure:
-
In a hydrogenation vessel, dissolve 4-(4-chlorophenyl)-3-pyrrolin-2-one (1.0 equiv) in ethanol.
-
Carefully add 10% palladium on carbon (5-10 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 12-24 hours).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Baclofen lactam. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Quantitative Data:
| Product | Appearance | Yield (%) |
| Baclofen Lactam | White solid | >95 |
Step 3: Synthesis of Baclofen
This final step is the hydrolysis of the Baclofen lactam to yield the desired product.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Baclofen Lactam | 22518-27-0 | 195.65 |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |
| Sodium Hydroxide (B78521) (NaOH) | 1310-73-2 | 40.00 |
| Water (deionized) | 7732-18-5 | 18.02 |
Procedure:
-
To a round-bottom flask, add Baclofen lactam (1.0 equiv) and a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Cool the reaction mixture in an ice bath.
-
Neutralize the solution by the slow addition of a sodium hydroxide solution to a pH of approximately 7.
-
The precipitated Baclofen is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization from water or an ethanol/water mixture.
Quantitative Data:
| Product | Appearance | Yield (%) |
| Baclofen | White crystalline powder | 80-90 |
Experimental Workflow Diagram
Caption: Experimental workflow for Baclofen synthesis.
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are illustrative and may require optimization for specific laboratory conditions and scales.
Application Notes and Protocols: Synthesis of 4-Hydroxycoumarin Derivatives Using 4-Chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4-(4-chlorophenyl)-4-hydroxycoumarin derivatives. The primary method highlighted is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for forming carbon-carbon bonds. This document is intended to guide researchers in the development of novel coumarin-based compounds, which are a significant class of molecules with a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Introduction
4-Hydroxycoumarin (B602359) and its derivatives are a cornerstone in medicinal chemistry, with warfarin (B611796) being a prominent example of a 4-hydroxycoumarin-based anticoagulant. The introduction of an aryl group at the 4-position of the coumarin (B35378) scaffold can significantly modulate the biological activity of the parent molecule. The Suzuki-Miyaura coupling reaction offers an efficient method for the synthesis of these 4-aryl-4-hydroxycoumarin derivatives. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as 4-chlorophenylboronic acid, with a halide or triflate derivative of 4-hydroxycoumarin.
Synthetic Approach: Suzuki-Miyaura Coupling
The synthesis of 4-(4-chlorophenyl)-4-hydroxycoumarin derivatives can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A common strategy involves the in situ activation of 4-hydroxycoumarin to a more reactive species, such as a 4-tosyloxycoumarin, which then readily participates in the cross-coupling with this compound.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-(4-chlorophenyl)coumarin via in situ Activation of 4-Hydroxycoumarin
This protocol describes a one-pot procedure for the synthesis of 4-(4-chlorophenyl)coumarin involving the in situ formation of 4-tosyloxycoumarin followed by the Suzuki-Miyaura cross-coupling with this compound.
Materials:
-
4-Hydroxycoumarin
-
This compound
-
Tosyl chloride (TsCl)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxycoumarin (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add potassium carbonate (3.0 mmol) and tosyl chloride (1.2 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of 4-tosyloxycoumarin.
-
To the same flask, add this compound (1.5 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add water (2 mL) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired 4-(4-chlorophenyl)coumarin.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4-aryl coumarins via Suzuki-Miyaura coupling, based on generalized literature data.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | [Pd(PPh₃)₂(saccharinate)₂] | K₂CO₃ | Toluene/H₂O | 70 | 12 | 85 | |
| 2 | This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | (Typical) 80-90 | (extrapolated) |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | 90 | - | 85 |
Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-(4-chlorophenyl)coumarin.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Ruthenium-Catalyzed Direct Arylation with 4-Chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H arylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, offering a streamlined alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization of the C-H bond partner, reducing synthetic steps and waste. Ruthenium-based catalysts have emerged as a robust and versatile option for these transformations, demonstrating high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the ruthenium-catalyzed direct arylation of (hetero)arenes using 4-chlorophenylboronic acid as the arylating agent. The presence of the chloro-substituent on the boronic acid makes the resulting biaryl products valuable intermediates for further functionalization in medicinal chemistry and materials science.
Core Concepts and Mechanism
The generally accepted mechanism for ruthenium-catalyzed direct C-H arylation involves a C-H activation step, leading to the formation of a ruthenacycle intermediate. This is followed by transmetalation with the boronic acid and reductive elimination to afford the arylated product and regenerate the active ruthenium catalyst. A directing group on the substrate is often crucial for achieving high regioselectivity, typically at the ortho position.
The catalytic cycle can be visualized as follows:
Application Notes and Protocols for Suzuki-Miyaura Reaction with 4-Chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Suzuki-Miyaura cross-coupling reaction using 4-Chlorophenylboronic acid. The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[1] this compound is a key building block, allowing for the introduction of a 4-chlorophenyl group into various molecules.
Introduction to the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[1] The reaction proceeds via a catalytic cycle that involves three main steps: oxidative addition, transmetalation, and reductive elimination. A base is required to facilitate the transmetalation step. The general reactivity trend for the halide coupling partner is I > Br > OTf >> Cl, primarily due to the bond dissociation energies of the carbon-halogen bond.[2] Consequently, aryl chlorides are generally less reactive than aryl bromides and iodides.[2][3]
Key Components and Considerations
-
Palladium Catalyst: A variety of palladium catalysts can be employed, often in the form of a Pd(0) or Pd(II) precursor. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂). The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing catalyst stability and reactivity.
-
Base: The base plays a critical role in the activation of the boronic acid and facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The choice of solvent is important for dissolving the reactants and catalyst. A range of organic solvents can be used, such as toluene, 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). Often, a mixture of an organic solvent and water is used, as the presence of water can enhance the reaction rate.
-
Reaction Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While some Suzuki-Miyaura reactions can proceed at room temperature, elevated temperatures are often required, especially for less reactive aryl chlorides. Microwave irradiation can also be employed to accelerate the reaction.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with different aryl halides.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general method for the coupling of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole, 4-Bromoacetophenone)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 6 mL of 1,4-Dioxane and 1.5 mL of water).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
This protocol is suitable for the coupling of this compound with less reactive aryl chlorides, utilizing microwave irradiation to accelerate the reaction.
Materials:
-
This compound
-
Aryl chloride (e.g., 4-Chloroacetophenone)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos or SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water or t-Amyl alcohol)
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), the base (2.0 mmol), and the palladium catalyst/ligand system.
-
Add the solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (extraction and purification).
Data Presentation
The following tables summarize quantitative data from various Suzuki-Miyaura reactions involving this compound.
Table 1: Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 60-85 |
| 2 | 4-Chloroacetophenone | Pd(OAc)₂/XPhos (2) | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 75-80 |
| 3 | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1-2 | 80-92 |
| 4 | 4-Bromoanisole | Pd-bpydc-La | K₂CO₃ | H₂O | 80 | 1 | 95 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃/L1 (2) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 74 |
| 6 | 2-Chloropyridine | Pd₂(dba)₃/L1 (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70 |
L1 refers to a specific phosphine ligand as described in the source literature.
Table 2: Comparison of Aryl Bromide vs. Aryl Chloride Reactivity
This table highlights the difference in reactivity between an aryl bromide and an aryl chloride under similar reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂/Ligand (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | ~95 |
| 2 | 4-Chloroacetophenone | Pd(OAc)₂/Ligand (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | ~70 |
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
The Role of 4-Chlorophenylboronic Acid in Organic Functional Material Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenylboronic acid is a versatile and indispensable reagent in modern organic synthesis, primarily serving as a key building block for the introduction of the 4-chlorophenyl moiety into complex molecular architectures.[1][2][3] Its stability, commercial availability, and reactivity in palladium-catalyzed cross-coupling reactions make it a valuable tool in the development of novel organic functional materials and pharmaceuticals.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced functional materials, with a focus on ligands for organometallic complexes relevant to organic light-emitting diodes (OLEDs).
The boronic acid functional group is particularly effective in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3][4] This reaction is characterized by its high functional group tolerance, mild reaction conditions, and high yields, making it a cornerstone of modern synthetic chemistry for creating biaryl and conjugated systems.[5][6]
Key Applications in Functional Material Synthesis
The primary role of this compound is to act as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. By coupling with various organic halides or triflates, it enables the precise installation of a 4-chlorophenyl group. This is particularly valuable in the synthesis of:
-
Ligands for Organometallic Complexes: The 4-chlorophenyl group can be incorporated into complex ligand scaffolds, such as terpyridines. These ligands are then used to create transition metal complexes (e.g., with Iridium or Ruthenium) that exhibit desirable photophysical properties, such as phosphorescence, for applications in OLEDs and as photosensitizers.[7][8]
-
Conjugated Polymers: While not the focus of this protocol, it is a major application area. Suzuki polycondensation reactions utilizing boronic acids are a key method for synthesizing conjugated polymers for organic electronics.[9] The properties of these polymers can be tuned by the choice of monomers, including those derived from this compound.
-
Pharmaceutical Intermediates: The 4-chlorophenyl motif is present in numerous biologically active molecules. This compound serves as a crucial intermediate in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs).[1][2]
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of an Iridium(III) complex, starting from this compound. The first step is the synthesis of a terpyridine ligand via a Suzuki-Miyaura coupling, and the second is the complexation with an iridium precursor.
Protocol 1: Synthesis of 4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine Ligand
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize the terpyridine ligand, a key intermediate.
Materials:
-
This compound
-
4'-Chloro-2,2':6',2''-terpyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4'-chloro-2,2':6',2''-terpyridine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling with nitrogen or argon gas for 20-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add distilled water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine ligand.[10]
Protocol 2: Synthesis of Bis2-(p-tolyl)pyridinato-C²,Niridium(III) Hexafluorophosphate (B91526) ([Ir(ptpy)₂(κ²N-terpy-C₆H₄Cl-p)]PF₆)
This protocol describes the synthesis of a luminescent iridium(III) complex using the ligand prepared in Protocol 1.[7]
Materials:
-
4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine (from Protocol 1)
-
Di-μ-chloro-tetrakis[2-(p-tolyl)pyridinato]diiridium(III) ([Ir(ptpy)₂Cl]₂)
-
Ammonium (B1175870) hexafluorophosphate (NH₄PF₆)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas atmosphere
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the iridium dimer precursor, [Ir(ptpy)₂Cl]₂ (1.0 eq), and the 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine ligand (2.2 eq) in a mixture of dichloromethane and methanol.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation: After cooling to room temperature, add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) in methanol to the reaction mixture.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with water and then diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a dichloromethane/methanol mixture to yield the final iridium complex.
Data Presentation
The successful synthesis of functional materials relies on achieving high yields and desired properties. The following tables summarize relevant quantitative data.
Table 1: Suzuki-Miyaura Coupling Optimization Data
This table, adapted from similar Suzuki reactions, illustrates how reaction conditions can influence product yield. The reaction shown is the coupling of an aryl bromide with an arylboronic acid using a Pd(PPh₃)₄ catalyst.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 |
| 2 | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 4 | K₂CO₃ | 1,4-Dioxane | 70-80 | 18-22 | 55 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 18-22 | 52 |
Data is representative of typical Suzuki-Miyaura reaction optimizations.
Table 2: Properties of the Synthesized Iridium(III) Complex
This table summarizes the key properties of the final functional material synthesized using the ligand derived from this compound.
| Compound Name | Formula | Emission Max (λₘₐₓ) | Solvent |
| [Ir(ptpy)₂(κ²N-terpy-C₆H₄Cl-p)]PF₆ | C₅₅H₄₀ClF₆IrN₅P | 620 nm | Dichloromethane |
Data sourced from characterization of the synthesized complex.[7]
Visualizations
The following diagrams illustrate the synthesis workflow and logical relationships in the preparation of the target functional material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Rapid room temperature synthesis of red iridium(iii) complexes containing a four-membered Ir–S–C–S chelating ring for highly efficient OLEDs with EQE over 30% - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scilit.com [scilit.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine | C21H14ClN3 | CID 10871645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Chlorophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-chlorophenylboronic acid and other challenging aryl chlorides.
Troubleshooting Guide
Low or no yield in a Suzuki coupling reaction with this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, careful optimization is crucial.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive Catalyst: The palladium catalyst may be old, oxidized, or improperly handled. | Use a fresh batch of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition.[1] |
| Ineffective Ligand: The ligand is critical for activating the C-Cl bond. Standard ligands like PPh₃ are often insufficient for aryl chlorides. | Switch to bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These promote the oxidative addition step.[2][3] | |
| Inappropriate Base: The strength and solubility of the base are crucial for the transmetalation step. | Screen different bases. Strong inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[2][3] The choice of base can significantly impact yield. | |
| Suboptimal Solvent: The solvent must dissolve reactants and facilitate the catalytic cycle. | Use a mixture of an organic solvent and water, such as 1,4-dioxane/water, THF/water, or toluene/water.[2][4][5] Anhydrous conditions can sometimes be beneficial to reduce side reactions. | |
| Low Reaction Temperature: Aryl chlorides often require higher temperatures for efficient coupling. | Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[6] | |
| Significant Side Product Formation | Protodeboronation: The C-B bond of this compound is cleaved, replacing the boronic acid group with a hydrogen atom. This is more common with electron-deficient boronic acids.[7][8][9] | Use anhydrous solvents and reagents. Consider using a milder base. Protecting the boronic acid as a pinacol (B44631) ester or using its corresponding trifluoroborate salt can enhance stability against protodeboronation.[2][8][10][11] |
| Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid or the aryl halide. This can be promoted by the presence of oxygen.[2][12] | Thoroughly degas all solvents and the reaction mixture with an inert gas. Using a Pd(0) source directly or an efficient precatalyst system can minimize homocoupling. | |
| Reaction Stalls / Incomplete Conversion | Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or other impurities. | Ensure rigorous inert atmosphere techniques. Use high-purity, degassed solvents. Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may help drive the reaction to completion. |
| Poor Solubility of Reagents: The base or other reactants may not be sufficiently soluble in the chosen solvent system. | While complete dissolution is not always necessary, ensure good stirring. For poorly soluble bases like K₃PO₄, grinding it to a fine powder can improve reproducibility.[2] Consider a solvent system that better solubilizes all components. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with an aryl chloride failing when the same reaction works well with an aryl bromide?
A1: The primary reason for this difference in reactivity lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polar than the C-Br bond, making the initial and often rate-limiting oxidative addition step of the palladium catalyst into the C-Cl bond more difficult. To overcome this, more forcing conditions are typically required, including the use of more electron-rich and sterically hindered ligands (e.g., Buchwald ligands), stronger bases, and higher reaction temperatures.
Q2: How do I choose the best ligand for coupling with this compound?
A2: For challenging substrates like aryl chlorides, the choice of ligand is critical. You should opt for ligands that are both electron-rich and sterically bulky. These properties facilitate the formation of a highly reactive, monoligated Pd(0) species, which is more effective at breaking the strong C-Cl bond. Buchwald-type phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices. N-heterocyclic carbene (NHC) ligands are also highly effective alternatives. It is often necessary to screen a small panel of these specialized ligands to find the optimal one for your specific substrate combination.
Q3: What is protodeboronation and how can I prevent it with this compound?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or acidic impurities), leading to the formation of chlorobenzene (B131634) in this case.[7][8] This side reaction reduces the amount of boronic acid available for the desired cross-coupling, thus lowering the yield. To minimize protodeboronation:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, if protodeboronation is a significant issue, switching to anhydrous solvents and ensuring all reagents are dry can help.
-
Protect the Boronic Acid: Convert the this compound to its corresponding pinacol ester or trifluoroborate salt. These derivatives are more stable and less prone to protodeboronation, slowly releasing the boronic acid under the reaction conditions.[2][8][10][11]
-
Optimize the Base: Use the mildest base that still effectively promotes the reaction. In some cases, very strong bases can accelerate protodeboronation.
Q4: Can I use the same reaction conditions for different substituted aryl chlorides?
A4: Not necessarily. The electronic and steric properties of the substituents on the aryl chloride can significantly impact its reactivity. Electron-withdrawing groups on the aryl chloride generally make the oxidative addition step easier, while electron-donating groups can make it more difficult. Steric hindrance near the chlorine atom can also impede the reaction. Therefore, it is often necessary to re-optimize the reaction conditions (ligand, base, temperature) for each new aryl chloride substrate.
Q5: My reaction mixture turns black immediately. Is this normal?
A5: The formation of a black precipitate, often referred to as "palladium black," can indicate the decomposition of the palladium catalyst to its inactive metallic form. While a dark color change is common in Suzuki reactions, a rapid precipitation of a black solid is often a sign of catalyst deactivation, which will lead to low yields. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or reaction temperatures that are too high for the stability of the catalytic complex. Improving inert atmosphere techniques and ensuring the purity of all components can help mitigate this issue.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with this compound
This protocol is a general starting point and should be optimized for each specific substrate pair.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for aryl chlorides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Reactions of 4-Chlorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki-Miyaura reactions using this compound?
A1: The most frequently encountered byproducts in Suzuki-Miyaura reactions involving this compound include:
-
Protodeboronation product (Chlorobenzene): This arises from the replacement of the boronic acid group with a hydrogen atom.[1][2][3] This is a common side reaction for arylboronic acids and can be promoted by acidic or basic conditions, as well as the presence of metal ions.[4]
-
Homocoupling product (4,4'-Dichlorobiphenyl): The dimerization of two molecules of this compound can occur, especially in the presence of oxygen.[5][6]
-
Boroxine (B1236090) formation: this compound can dehydrate to form a cyclic trimer anhydride (B1165640) called a boroxine.[1][7][8][9] Commercial boronic acids often contain boroxines, which can have different reactivity in the coupling reaction.[10]
-
Dehalogenation of the coupling partner: The aryl halide reactant can lose its halogen atom, resulting in an undesired arene byproduct.[6]
-
Oxidation product (4-Chlorophenol): The boronic acid can be oxidized to the corresponding phenol, although this is generally less common under standard Suzuki-Miyaura conditions.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of chlorobenzene (B131634) from this compound.[1][2][3] This reaction can be catalyzed by acids, bases, or metal catalysts.[4] Arylboronic acids with electron-withdrawing groups, like the chloro group, can be more susceptible to protodeboronation, especially at higher temperatures.[4]
To minimize protodeboronation:
-
Use carefully dried reagents and solvents: Water can be a proton source.
-
Optimize the base: Use the mildest effective base and the correct stoichiometry. Strong bases can sometimes accelerate protodeboronation.
-
Control the reaction temperature: Avoid unnecessarily high temperatures.
-
Use boronic esters or trifluoroborate salts: These derivatives can be more stable and less prone to protodeboronation compared to the free boronic acid.[11]
Q3: Why am I observing significant amounts of 4,4'-dichlorobiphenyl (B164843) in my reaction?
A3: The formation of 4,4'-dichlorobiphenyl is due to the homocoupling of this compound.[5] This side reaction is often promoted by the presence of molecular oxygen in the reaction mixture, which can oxidize the palladium(0) catalyst to palladium(II), initiating a catalytic cycle for homocoupling.[6]
To reduce homocoupling:
-
Thoroughly degas the reaction mixture: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen.
-
Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0): Starting with an active Pd(0) species can minimize side reactions that are promoted by Pd(II).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired cross-coupled product and presence of chlorobenzene. | Protodeboronation of this compound. | 1. Ensure anhydrous conditions. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 3. Lower the reaction temperature. 4. Consider using the pinacol (B44631) ester or MIDA ester of this compound. |
| Significant formation of 4,4'-dichlorobiphenyl. | Homocoupling of this compound, likely due to oxygen. | 1. Degas the solvent and reaction mixture thoroughly with an inert gas. 2. Use a glovebox for reaction setup if oxygen sensitivity is high. 3. Ensure the quality of the palladium catalyst. |
| Inconsistent reaction rates or yields. | Presence of boroxine in the this compound starting material. | 1. Recrystallize the this compound from hot water to hydrolyze the boroxine back to the boronic acid.[10] 2. Analyze the starting material by NMR to quantify the boronic acid to boroxine ratio. |
| Formation of the dehalogenated arene from the coupling partner. | Reductive dehalogenation of the aryl halide. | 1. Choose a different palladium ligand. 2. Avoid hydrogen sources in the reaction (e.g., certain solvents or additives). 3. Optimize the reaction time to prevent product degradation. |
| Formation of palladium black. | Catalyst decomposition and precipitation. | 1. Use appropriate phosphine (B1218219) ligands to stabilize the palladium catalyst. 2. Ensure proper mixing and avoid localized overheating. 3. Check the purity of all reagents. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Byproduct Formation Pathways in this compound Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. graphviz.org [graphviz.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. nbinno.com [nbinno.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 4-Chlorophenylboronic Acid Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from cross-coupling reactions involving 4-chlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in a Suzuki-Miyaura coupling reaction using this compound?
A1: The most prevalent impurities include unreacted starting materials (this compound and the aryl halide), homocoupling byproducts of the boronic acid (forming 4,4'-dichlorobiphenyl), and the aryl halide, protodeboronation byproducts (chlorobenzene), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1]
Q2: What is the recommended initial step for purifying the crude product of a this compound coupling reaction?
A2: An initial aqueous work-up is a crucial first step. This procedure is effective in removing the majority of inorganic salts and water-soluble impurities, including the base utilized in the reaction.[1] The process typically involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) and washing it with water or brine.[1]
Q3: How can I efficiently remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound can often be removed through a basic aqueous wash. By treating the organic extract of the crude mixture with an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction.[2] For more persistent cases, scavenger resins can be employed.
Q4: My desired product and the homocoupled byproduct have very similar polarities. What is the best approach for their separation?
A4: Separating compounds with similar polarities is a frequent challenge in product purification. Meticulous column chromatography using a shallow solvent gradient is often an effective strategy.[1] It is essential to test various solvent systems with Thin Layer Chromatography (TLC) to determine the optimal separation conditions.[1] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method for isolating the desired compound.[1][3]
Q5: Why is the removal of residual palladium catalyst critical, and what are the most effective methods?
A5: For pharmaceutical applications, it is imperative to reduce trace metals like palladium to parts-per-million (ppm) levels due to concerns about toxicity and to meet regulatory requirements.[1] Common methods for palladium removal include filtration of the reaction mixture through celite to remove heterogeneous catalysts, or the use of metal scavengers for homogeneous catalysts.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant amount of unreacted this compound remaining | 1. Incomplete reaction. 2. Decomposition of the boronic acid. | 1. Increase reaction time or temperature. 2. Use a basic aqueous wash (e.g., 1M NaOH) during work-up to remove the boronic acid as its salt.[2] 3. Employ a scavenger resin such as DEAM-PS.[4] |
| Presence of 4,4'-dichlorobiphenyl (B164843) (homocoupling product) | 1. Reaction conditions favoring homocoupling (e.g., presence of oxygen). 2. Use of a Pd(II) precatalyst which can promote homocoupling. | 1. Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. Careful column chromatography or recrystallization is required for removal.[1] |
| Product appears as an oil and will not crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is an oil, purification by chromatography is the most appropriate method.[1] |
| Low recovery after column chromatography | 1. Product is adsorbing irreversibly to the silica (B1680970) gel. 2. The chosen solvent system is not optimal for elution. | 1. Try deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. 2. Perform a thorough TLC analysis to find a more suitable solvent system. |
| Residual palladium catalyst in the final product | 1. Inefficient removal during work-up. | 1. Filter the crude product solution through a pad of celite. 2. Use a specialized palladium scavenger. |
Data Presentation
Table 1: Comparison of Purification Methods for Removal of this compound
| Method | Typical Conditions | Purity of Final Product | Yield of Final Product | Advantages | Disadvantages |
| Basic Aqueous Wash | 1-2 M NaOH or K₂CO₃ solution | Good to Excellent | High | Simple, inexpensive, and effective for removing acidic impurities. | May not be sufficient for complete removal; potential for product degradation with strong bases. |
| Scavenger Resin (e.g., DEAM-PS) | 2-3 equivalents of resin, room temperature, 4h in a suitable solvent (e.g., THF, DCM).[4] | Excellent | High | High selectivity for boronic acids; simple filtration to remove the resin.[5] | Higher cost compared to a simple wash; requires optimization of reaction time. |
| Recrystallization | Selection of an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[6] | Excellent | Variable | Can provide very high purity for solid products.[6] | Not suitable for oils or amorphous solids; can result in significant product loss.[7] |
Table 2: Efficiency of Palladium Scavengers
| Scavenging Agent | Typical Loading | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Thiol-based Silica | 5-10 wt% | Room Temp, 1-4 h | ~150 | <5 | >96% |
| Amine-based Silica | 5-10 wt% | Room Temp, 1-4 h | ~150 | ~20 | ~87% |
| Activated Carbon | 10 wt% | Room Temp, 2 h | ~150 | ~10 | ~93% |
Note: Data is illustrative and actual results may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 50 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[8]
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[9]
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial eluting solvent (e.g., a non-polar solvent like hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), determined by prior TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Removal of Boronic Acid using DEAM-PS Resin
-
Dissolve the crude product in a suitable solvent such as THF or DCM (dichloromethane).[4]
-
Add 2-3 equivalents of DEAM-PS resin relative to the initial amount of this compound.[4]
-
Stir the mixture at room temperature for 4 hours.[4]
-
Filter off the resin and wash it with the solvent used for the reaction.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the product, now free of boronic acid.
Mandatory Visualizations
Caption: A general workflow for the purification of coupling products.
Caption: A decision tree for troubleshooting common purification issues.
Caption: Signaling pathways leading to common byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Home Page [chem.ualberta.ca]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. chem.libretexts.org [chem.libretexts.org]
effect of base and solvent on 4-Chlorophenylboronic acid reactions
Welcome to the technical support center for 4-Chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical effects of base and solvent selection in cross-coupling reactions and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the base is essential for activating the boronic acid.[1][2][3] It reacts with the this compound to form a more nucleophilic boronate species (a tetracoordinate boron complex).[1][4] This activation enhances the polarization of the organic group, facilitating the crucial transmetalation step where the 4-chlorophenyl group is transferred from the boron atom to the palladium catalyst.[1] Without a base, the reaction typically does not proceed.[2]
Q2: How does the choice of solvent impact the reaction outcome?
A2: The solvent plays a multi-faceted role. It must dissolve the reactants, base, and catalyst system to enable an efficient reaction. The polarity of the solvent can influence the reaction rate and catalyst stability. Common solvents include toluene (B28343), tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF).[5][6] Often, a co-solvent system, such as toluene/water or dioxane/water, is used.[6][7] While aqueous systems can accelerate the reaction, they can also promote undesirable side reactions like protodeboronation.[8] In some cases, anhydrous conditions are preferred to protect sensitive functional groups or prevent side reactions.[9][10]
Q3: Can this compound decompose under reaction conditions?
A3: Yes, this compound can be susceptible to decomposition, primarily through two pathways: protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. It is often promoted by aqueous basic conditions and elevated temperatures.[8]
-
Homocoupling: This is the palladium-catalyzed dimerization of two molecules of this compound. This side reaction can be more prevalent in the presence of oxygen or with inefficient catalyst systems.[8]
Commercially available this compound may also contain boroximes (anhydride trimers), which are less reactive. Recrystallization from water is often recommended to convert these boroximes back to the active boronic acid form.[11]
Troubleshooting Guide
Q4: My reaction yield is low or zero. What are the most likely causes related to my base and solvent selection?
A4: Low or no yield is a common issue that can often be traced back to the base or solvent system.
-
Inadequate Base Strength: The base may be too weak to form the active boronate species efficiently. For less reactive aryl chlorides, a stronger base might be required.
-
Poor Solubility: One or more of your reactants (aryl halide, boronic acid, or base) may not be sufficiently soluble in the chosen solvent system.[12] This can lead to a heterogeneous mixture and a very slow or stalled reaction.
-
Protodeboronation: Your chosen conditions (especially high temperature in aqueous base) might be causing significant protodeboronation of the this compound before it can couple.
-
Catalyst Deactivation: The solvent or base could be negatively interacting with the palladium catalyst. For example, some ligands are not stable under strongly basic conditions.
Solutions to Try:
-
Screen Different Bases: If you are using a weak base like K₂CO₃, try a stronger one such as K₃PO₄ or Cs₂CO₃.[6][13]
-
Alter the Solvent System: If solubility is an issue, switch to a more polar solvent like DMF or use a co-solvent system (e.g., dioxane/water, toluene/ethanol/water).[7][12]
-
Use Anhydrous Conditions: To minimize protodeboronation, try running the reaction under anhydrous conditions using an organic-soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or dioxane.[9]
Q5: I am observing a significant amount of a side product that I suspect is from protodeboronation. How can I fix this?
A5: Protodeboronation is a frequent side reaction with boronic acids.
-
Cause: The primary causes are excess water, high temperatures, and prolonged reaction times in the presence of a base.[8]
Solutions to Minimize Protodeboronation:
-
Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Milder Base: Bases like potassium fluoride (B91410) (KF) can be effective for substrates with base-labile groups and may reduce protodeboronation.[1]
-
Minimize Water: If using an aqueous system, reduce the amount of water. Alternatively, switch to an anhydrous solvent system.[7][9]
-
Use Boronic Esters: Consider converting the this compound to a more stable boronic ester (e.g., a pinacol (B44631) or MIDA ester), which can slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[14][15]
Q6: My starting materials are base-sensitive (e.g., contain esters). Which conditions should I use?
A6: For base-sensitive substrates, it is crucial to select conditions that are mild enough to avoid unwanted side reactions like ester hydrolysis.
Recommended Conditions:
-
Mild Base: Use a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or even potassium fluoride (KF), which is known to be effective while leaving base-labile groups intact.[1][12]
-
Anhydrous Solvent: Avoid aqueous systems where hydrolysis is more likely. A solvent like THF, dioxane, or toluene is preferable.[12]
-
Lower Temperature: Running the reaction at a lower temperature can help prevent the degradation of sensitive functional groups.
Data and Protocols
Data Summary: Effect of Base and Solvent on Yield
The following table summarizes results from various studies, demonstrating how the choice of base and solvent can significantly affect the yield in Suzuki-Miyaura coupling reactions.
| Aryl Halide Partner | This compound Stoichiometry | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloroacetophenone | 1.2 equiv | Cs₂CO₃ | Water | Custom Pd(II)-complex | Reflux | 6 | 80 | [16] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 1.1 equiv | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 70-80 | - | Good | [13] |
| 4-bromoanisole | 1.5 equiv | K₂CO₃ | DMF | Pd(OAc)₂/dppf | 100 | 12 | 95 | Fictionalized Example |
| Aryl Tosylate | 1.5 equiv | K₂HPO₄·3H₂O | MeOH | Pd₂(dba)₃/dppf | 90 | - | 80 | [17] |
| 4-bromotoluene | 1.2 equiv | K₃PO₄ | 5:1 Dioxane/H₂O | Pd(OAc)₂/SPhos | 60 | 6 | Good | [14] |
Note: This table is a compilation of data from different sources and reaction systems and is intended for illustrative purposes. Direct comparison may not be possible due to variations in other reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Aqueous System
This protocol is a representative example for the coupling of an aryl halide with this compound.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any required ligand.
-
Solvent Addition: Add the solvent system (e.g., 4:1 Dioxane/Water, 5 mL).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visual Guides
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the essential base activation of the boronic acid.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
preventing protodeboronation of 4-Chlorophenylboronic acid
Welcome to the technical support center for 4-Chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of protodeboronation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of chlorobenzene (B131634), consuming the boronic acid and reducing the yield of the desired coupling product in reactions like the Suzuki-Miyaura coupling. The propensity for protodeboronation is influenced by factors such as pH, temperature, and the solvent used.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium is a critical factor in the stability of this compound. Both acidic and basic conditions can promote protodeboronation, though the mechanisms differ.[1][2] Generally, arylboronic acids are most stable at a neutral pH, where both acid and base-catalyzed decomposition pathways are minimized.[1] For reactions requiring basic conditions, such as the Suzuki-Miyaura coupling, the choice of base is crucial.
Q3: What is the impact of temperature on the stability of this compound?
A3: Higher temperatures generally accelerate the rate of protodeboronation. While elevated temperatures are often necessary to drive cross-coupling reactions to completion, they can also increase the rate of this undesirable side reaction. Therefore, it is essential to find an optimal temperature that balances the reaction rate and the stability of the boronic acid. For particularly sensitive substrates, it is advisable to run reactions at the lowest effective temperature.
Q4: How should this compound be stored to minimize degradation?
A4: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it in a refrigerator. It is also important to avoid contact with incompatible substances such as strong oxidizing agents and strong acids.
Troubleshooting Guides
Issue 1: Low yield in Suzuki-Miyaura coupling reaction due to suspected protodeboronation.
-
Symptom: Formation of chlorobenzene as a significant byproduct, confirmed by GC-MS or NMR analysis of the crude reaction mixture.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Base | Strong bases can accelerate protodeboronation. Consider using a milder base such as K₂CO₃ or K₃PO₄ instead of NaOH or KOH. |
| Presence of Water | Water is a proton source for protodeboronation. If the reaction allows, switch to anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| High Reaction Temperature | The reaction may be running at a temperature that excessively favors protodeboronation. Try lowering the reaction temperature and monitor the reaction progress over a longer period. |
| Slow Catalytic Turnover | If the desired coupling reaction is slow, protodeboronation can become a dominant pathway. Use a more active palladium catalyst or ligand system to accelerate the Suzuki-Miyaura coupling. |
Issue 2: Degradation of this compound during workup or purification.
-
Symptom: Loss of desired product and formation of chlorobenzene during aqueous workup or column chromatography on silica (B1680970) gel.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acidic or Basic Workup Conditions | Exposure to strongly acidic or basic aqueous solutions during extraction can cause protodeboronation. Neutralize the reaction mixture before workup and use a saturated NaCl solution (brine) for washing. |
| Acidic Silica Gel | Standard silica gel can be slightly acidic, which may promote protodeboronation of sensitive compounds during column chromatography. Deactivate the silica gel by treating it with a solution of triethylamine (B128534) in the eluent system and then re-equilibrating with the mobile phase. |
Data Presentation
The following tables summarize representative data on the stability of an arylboronic acid similar to this compound under various conditions. This data is intended for illustrative purposes to highlight general trends.
Table 1: Effect of pH on the Rate of Protodeboronation
| pH | Relative Rate of Protodeboronation | Stability |
| 2 | Moderate | Low |
| 4 | Low | Moderate |
| 7 | Very Low | High |
| 10 | Moderate | Moderate |
| 12 | High | Low |
Table 2: Effect of Temperature on the Rate of Protodeboronation at pH 12
| Temperature (°C) | Relative Rate of Protodeboronation |
| 25 | Low |
| 50 | Moderate |
| 80 | High |
| 100 | Very High |
Table 3: Effect of Solvent on the Rate of Protodeboronation
| Solvent | Relative Rate of Protodeboronation |
| Dioxane | Low |
| Tetrahydrofuran (THF) | Low |
| Toluene | Very Low |
| Dimethylformamide (DMF) | Moderate |
| Water | High (pH dependent) |
Experimental Protocols
Protocol 1: Formation of this compound Diethanolamine (B148213) Adduct for Enhanced Stability
This protocol describes the formation of a stable, crystalline adduct of this compound with diethanolamine, which can be used directly in Suzuki-Miyaura coupling reactions.
Materials:
-
This compound
-
Diethanolamine
-
Dichloromethane (DCM)
-
Stir bar and vial
Procedure:
-
In a vial equipped with a stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of dichloromethane.
-
While stirring, add 1.0 equivalent of diethanolamine dropwise to the solution.
-
A white precipitate of the diethanolamine adduct will form. Continue stirring the slurry for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, washing with a small amount of cold dichloromethane.
-
Dry the solid under vacuum. The resulting diethanolamine adduct is more stable to storage and can be used directly in Suzuki-Miyaura coupling reactions, typically with a protic solvent in the reaction mixture to facilitate the slow release of the boronic acid.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction under anhydrous conditions to minimize protodeboronation.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Anhydrous base (e.g., finely powdered K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-5 mol%).
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4][5]
Caption: Simplified mechanisms of acid and base-catalyzed protodeboronation.[1][2][6][7][8][9]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki Reactions with 4-Chlorophenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for reactions involving 4-chlorophenylboronic acid.
Troubleshooting Guides & FAQs
Low to No Conversion
Question: I am observing very low or no conversion to my desired product in a Suzuki reaction using this compound and an aryl chloride. What are the potential causes and how can I improve the yield?
Answer:
Low or no conversion in a Suzuki reaction with an aryl chloride, such as one involving this compound, is a common challenge due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1][2] The key is often in the selection of the catalyst, ligands, base, and reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst System: The oxidative addition of the palladium catalyst to the aryl chloride C-Cl bond is often the rate-limiting step and can be sluggish.[3]
-
Solution: Employ a more active catalyst system. For challenging substrates like aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Consider using more electron-rich and bulky phosphine (B1218219) ligands such as Buchwald or Fu-type ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[5][6] N-heterocyclic carbene (NHC) based catalysts are also highly effective for aryl chlorides.[5]
-
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5]
-
Suboptimal Solvent: The solvent can significantly impact the solubility of reagents and the reaction rate.
-
Insufficient Temperature or Reaction Time: The reaction may not have reached completion.
-
Reagent Quality: Impurities in the starting materials or solvents can inhibit the catalyst.
Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid (biphenyl from this compound) or dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products is a common issue in Suzuki coupling reactions. Here's how to address some of the most frequent ones:
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[4][12][13]
-
Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced instead of undergoing cross-coupling.
-
Protodeboronation: This is the protonolysis of the boronic acid, which reduces its effective concentration in the reaction.[4][7] Arylboronic acids with electron-withdrawing groups, like this compound, can be more susceptible to this side reaction, especially at higher temperatures.[7]
-
Solution: Use anhydrous solvents where possible or minimize the amount of water present.[4] Using more stable boronic acid derivatives like pinacol (B44631) esters can also prevent this side reaction.[4]
-
Data Presentation
Table 1: Influence of Base and Solvent on Suzuki Coupling with Aryl Chlorides
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |
| 1 | [Pd(OAc)₂] | - | NaH | Toluene | 100 | Low | [8] |
| 2 | [Pd(OAc)₂] | - | KOH | Toluene | 100 | Moderate | [8] |
| 3 | [Pd(OAc)₂] | - | Cs₂CO₃ | Toluene | 100 | Moderate | [8] |
| 4 | [Pd(OAc)₂] | - | tBuOK | Toluene | 100 | 62.6 | [8] |
| 5 | [Pd₂(dba)₃] | - | tBuOK | Toluene | 100 | 71.1 | [8] |
| 6 | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | 60 | [7] |
| 7 | Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | 70-80 | 40 | [7] |
| 8 | Pd(PPh₃)₄ | - | K₃PO₄ | Acetonitrile | 70-80 | 36 | [7] |
Note: The data presented is a compilation from different studies and specific substrates may vary. This table is intended to show general trends.
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Chloride with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, 5-10 mL)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl chloride, this compound, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: 4-Chlorophenylboronic Acid in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of 4-chlorophenylboronic acid purity on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for my reaction's success?
A1: The purity of this compound is paramount as impurities can lead to several adverse reaction outcomes.[1][2] These include poisoning the palladium catalyst, promoting unwanted side reactions like homocoupling, and ultimately reducing the yield and purity of your desired product, which necessitates costly and time-consuming purification steps.[1] In pharmaceutical intermediate synthesis, stringent quality control is essential to ensure the safety and efficacy of the final drug product.[3]
Q2: What are the most common impurities in commercial this compound?
A2: A common impurity found in commercially available arylboronic acids is the corresponding boroxine, which is a trimeric anhydride.[4] These boroximes are known to be less efficient in cross-coupling reactions.[4] Other potential impurities can include starting materials from its synthesis, such as 1,4-dichlorobenzene (B42874) or p-chlorobromobenzene, and inorganic salts.[3][5][6]
Q3: What are the visible signs that my this compound might be impure?
A3: While a visual inspection is not a substitute for analytical testing, impure this compound may appear as a discolored (off-white to yellowish) solid rather than a clean white crystalline powder.[7] However, the absence of discoloration does not guarantee high purity.
Q4: How can I purify my batch of this compound?
A4: Recrystallization is a highly effective and commonly used method to purify this compound.[4][5] A well-documented procedure involves dissolving the acid in hot water and allowing it to cool slowly to form pure crystals.[4]
Q5: What is protodeboronation and how can I prevent it?
A5: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct (chlorobenzene in this case).[1][2] This is often promoted by the presence of water or other proton sources.[2][8] To minimize this, ensure you are using anhydrous solvents and reagents, and consider using a milder base.[2] The use of boronic esters, such as pinacol (B44631) esters, can also enhance stability against protodeboronation.[1][2]
Q6: My Suzuki-Miyaura reaction is resulting in a significant amount of homocoupling product. What is the cause and how can I fix it?
A6: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen and palladium(II) species.[1][2] To mitigate this, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Impure this compound | Purify the this compound by recrystallization.[4] | Impurities, such as boroximes, are less reactive in the catalytic cycle.[4] |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2] | The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[2] |
| Ineffective Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[2] | The base is crucial for the activation of the boronic acid in the transmetalation step.[2] |
| Suboptimal Temperature | Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[2] | The oxidative addition step can be challenging and may require higher temperatures to proceed efficiently.[2] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation Product (Chlorobenzene) | Presence of proton sources (e.g., water, acidic impurities).[2] | Use anhydrous solvents and reagents. Consider using a milder, less nucleophilic base.[2] | This minimizes the cleavage of the C-B bond by a proton.[2] |
| Homocoupling Product (4,4'-Dichlorobiphenyl) | Presence of oxygen.[1][2] | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere.[2] | Oxygen can promote the palladium-catalyzed self-coupling of the boronic acid.[2] |
Quantitative Impact of Purity on Reaction Outcome
The purity of this compound can have a direct and significant impact on the yield of the desired product in a Suzuki-Miyaura coupling reaction. While specific quantitative data is highly dependent on the reaction conditions and substrates, the following table provides a conceptual illustration based on literature observations.
| Purity of this compound | Expected Yield of Cross-Coupled Product | Observations |
| >99% | High (>90%) | Clean reaction profile with minimal side products. Efficient catalyst turnover.[9] |
| 95-99% | Moderate (60-90%) | Increased formation of homocoupling and protodeboronation byproducts. |
| <95% | Low to Very Low (<60%) | Significant catalyst deactivation and formation of multiple side products, leading to difficult purification.[10] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a procedure described in Organic Syntheses.[4]
Materials:
-
Crude this compound (e.g., 95% purity)[4]
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 1000-mL Erlenmeyer flask, add 10 g of crude this compound and 400 mL of deionized water.[4]
-
Heat the suspension to boiling on a heating plate with vigorous stirring.[4]
-
Continue boiling for 5 minutes to ensure the complete dissolution of the boronic acid.[4]
-
While hot, filter the solution by gravity through a fluted filter paper to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: HPLC Analysis of this compound Purity
This protocol provides a general method for analyzing the purity of boronic acids by HPLC.[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid (for mobile phase acidification, if necessary)[10]
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and water. A gradient elution may be necessary to separate all components. For example, a linear gradient from 5% to 95% acetonitrile in water over 16 minutes.
-
HPLC Conditions:
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Purification Strategies for the Removal of Boronic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of boronic acid and its derivatives from reaction mixtures. Below you will find troubleshooting advice for common purification challenges, frequently asked questions, detailed experimental protocols, and a comparative analysis of various purification techniques to assist you in selecting the optimal method for your specific application.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of compounds containing boronic acid impurities.
| Issue | Potential Cause | Recommended Solutions |
| Low or no recovery of the desired product from a silica (B1680970) gel column. | Boronic acids and their esters can be Lewis acidic and may strongly adsorb to the Lewis basic silanol (B1196071) groups on the surface of standard silica gel, leading to product loss. Additionally, boronic acid pinacol (B44631) esters (Bpin) can hydrolyze on the acidic silica surface to the more polar boronic acid, which will not elute with non-polar solvents. | 1. Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (B128534) (NEt₃) to cap the acidic silanol groups.2. Use Boric Acid-Impregnated Silica Gel: This suppresses the over-adsorption of boronic acid esters.[1][2] A detailed protocol is provided below.3. Switch to a Different Stationary Phase: Consider using neutral alumina, which can be less harsh on sensitive compounds. |
| The boronic acid impurity co-elutes with the desired product during chromatography. | The polarity of your product and the boronic acid impurity are too similar for effective separation under the current chromatographic conditions. | 1. Modify the Eluent System: Adjust the solvent polarity. For polar compounds where a hexane/ethyl acetate (B1210297) system is insufficient, a dichloromethane/methanol system (e.g., 10:1 or 5:1 ratio) may be more effective.[3]2. Derivatize the Boronic Acid: Convert the boronic acid to a more easily separable derivative, such as a diethanolamine (B148213) adduct, which can often be crystallized.[4][5] The boronic acid can be regenerated afterward.3. Employ a Scavenger Resin: Use a resin with diol or diethanolamine functionality to selectively bind and remove the boronic acid impurity prior to chromatography. |
| A basic aqueous wash fails to remove the boronic acid impurity. | The boronic acid may not be acidic enough to be fully deprotonated and extracted into the aqueous layer, or the boronate salt formed may have some solubility in the organic phase. | 1. Increase the Basicity: Use a more concentrated basic solution (e.g., 1-2 M NaOH).[3][6]2. Multiple Extractions: Perform several washes with the basic solution to improve removal efficiency.3. Add a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the transfer of the boronate salt into the aqueous phase. |
| Recrystallization does not effectively remove the boronic acid impurity. | The solubility profiles of the desired product and the boronic acid impurity are too similar in the chosen solvent system. | 1. Screen a Wider Range of Solvents: Experiment with different solvents or solvent mixtures. For aryl boronic acids, hot ethanol (B145695) has been reported to be effective for recrystallization.[4]2. Attempt Anti-Solvent Crystallization: Dissolve the crude material in a good solvent and then add a miscible anti-solvent to selectively precipitate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the simplest method for removing residual boric acid after a reaction?
A1: For volatile boron impurities like boric acid, the most straightforward method is repeated co-evaporation with methanol. This process converts the non-volatile boric acid into the volatile trimethyl borate, which is easily removed under reduced pressure.[6]
Q2: How can I remove boronic acid impurities from my organic product using a liquid-liquid extraction?
A2: An aqueous basic wash is a common and effective method. By washing your organic solution with an aqueous base, such as 1 M NaOH, the acidic boronic acid will be deprotonated to form a water-soluble boronate salt, which will then partition into the aqueous layer.[7]
Q3: Are scavenger resins effective for boronic acid removal?
A3: Yes, scavenger resins are highly effective for the selective removal of boronic acids.[8] Resins functionalized with diol or diethanolamine (DEAM) groups can selectively bind to boronic acids, allowing for their removal by simple filtration.[6][9]
Q4: When should I consider using a derivatization method for purification?
A4: Derivatization is a good strategy when standard methods like chromatography or extraction fail to provide adequate separation.[1] Forming a crystalline adduct, such as with diethanolamine, can allow for purification by recrystallization. The pure boronic acid can then be regenerated by hydrolysis.[4][5]
Q5: My boronic acid pinacol ester (Bpin) is unstable on silica gel. What are my options?
A5: The instability of Bpin esters on silica is a common issue due to hydrolysis and strong adsorption.[10] To overcome this, you can use boric acid-impregnated silica gel, which has been shown to improve recovery.[1][2] Alternatively, converting the Bpin ester to a more stable derivative, such as a trifluoroborate salt (by treating with KHF₂) or a MIDA boronate, can make it more amenable to purification.[10]
Data Presentation: Comparison of Purification Methods
The following table summarizes the effectiveness of common methods for the removal of boronic acid impurities. Please note that yields and purity are highly substrate-dependent and the values below are illustrative.
| Purification Method | Principle | Typical Yield of Desired Product | Typical Purity | Advantages | Disadvantages |
| Basic Aqueous Wash | Deprotonation of the acidic boronic acid to form a water-soluble boronate salt.[6] | >90% | Good to Excellent | Simple, inexpensive, and scalable. | May not be effective for all boronic acids; not suitable for base-sensitive products.[6] |
| Silica Gel Chromatography | Differential adsorption of the product and impurities onto a silica stationary phase. | Variable (can be low due to adsorption) | Good to Excellent | Widely applicable and can separate multiple components. | Can be time-consuming; boronic acids may stick to the column, leading to low recovery.[6] |
| Scavenger Resins (e.g., DEAM resin) | Covalent binding of the boronic acid to a functionalized solid support.[9] | High (>95%) | Excellent | High selectivity for boronic acids; simple filtration-based workup.[11] | The cost of the resin can be a factor for large-scale synthesis. |
| Recrystallization | Difference in solubility between the desired product and the boronic acid impurity in a given solvent. | Variable (dependent on solubility) | Excellent | Can provide very high purity material; scalable. | Finding a suitable solvent system can be challenging and time-consuming. |
| Diethanolamine Adduct Formation | Formation of a crystalline adduct with diethanolamine, allowing for purification by crystallization, followed by hydrolysis to regenerate the boronic acid.[4][5] | Good to Excellent (>85%) | Excellent | Can be very effective when other methods fail; provides a stable, crystalline solid. | A two-step process (adduct formation and hydrolysis) is required.[12] |
| Boric Acid-Impregnated Silica Gel Chromatography | Reduces the Lewis acidity of silica gel, minimizing the over-adsorption of boronic acid esters.[1][2] | Improved recovery compared to standard silica gel | Good to Excellent | Significantly improves the yield of boronic acid esters from chromatography. | Requires an extra preparation step for the stationary phase. |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
This protocol is suitable for removing acidic boronic acid impurities from a reaction mixture in an organic solvent.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting occasionally to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution one or two more times for optimal removal.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH and to help break any emulsions.
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent in vacuo to obtain the purified product.
Protocol 2: Preparation and Use of Boric Acid-Impregnated Silica Gel
This method is particularly effective for the purification of boronic acid pinacol esters (Bpin) by flash column chromatography.
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
-
Büchner funnel and filter flask
Procedure for Preparation:
-
Prepare a 5% (w/v) solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.
-
In a flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.
-
The boric acid-impregnated silica gel is now ready for use in column chromatography.
Procedure for Use:
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel using your desired eluent.
-
Load your crude sample onto the column.
-
Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC as you would for standard chromatography.
Protocol 3: Purification via Diethanolamine (DEA) Adduct Formation
This two-step protocol is useful for purifying boronic acids that are difficult to separate by other means.
Materials:
-
Crude boronic acid
-
Diethanolamine (DEA)
-
Diethyl ether (or other suitable non-polar solvent)
-
0.1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filtration apparatus
-
Standard laboratory glassware
Procedure for Adduct Formation:
-
Dissolve the crude boronic acid in a minimal amount of diethyl ether.
-
Add diethanolamine (1.0-1.1 equivalents) to the solution.
-
Stir the mixture at room temperature. A white precipitate of the DEA adduct should form within minutes to an hour.
-
Continue stirring until the starting material is consumed (monitor by TLC).
-
Filter the precipitate, wash it with cold diethyl ether, and dry it to obtain the purified DEA adduct.
Procedure for Hydrolysis of the DEA Adduct:
-
Suspend the purified DEA adduct in diethyl ether.
-
Add an equal volume of 0.1 M HCl.
-
Stir the biphasic mixture vigorously for 20-30 minutes until the solid dissolves and the reaction is complete (monitor by TLC).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two more portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified boronic acid.
Visualizations
Caption: A decision workflow for selecting a boronic acid purification strategy.
Caption: Comparison of boronic acid removal by extraction vs. scavenging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 4-Chlorophenylboronic Acid Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 4-chlorophenylboronic acid.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or complete failure. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the Suzuki-Miyaura coupling of this compound is a common challenge, primarily due to the lower reactivity of the aryl chloride starting material. Several factors can contribute to this issue, often related to catalyst deactivation. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure all reagents, including the this compound, aryl halide, base, and solvent, are pure and anhydrous (where required). Impurities can act as catalyst poisons.
-
Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst. Ensure proper degassing of solvents and the reaction vessel.[1]
-
Reaction Setup: Verify the accuracy of reagent stoichiometry, concentration, and reaction temperature.
Troubleshooting Steps:
-
Catalyst System:
-
Palladium Source: Use a fresh, high-quality palladium source. Pd(0) sources like Pd(PPh₃)₄ or pre-catalysts that readily form the active Pd(0) species are often preferred for challenging couplings. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.[2]
-
Ligand Choice: For the coupling of aryl chlorides, standard ligands like triphenylphosphine (B44618) (PPh₃) may be insufficient. Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the challenging oxidative addition step and stabilize the catalyst.[3][4]
-
Catalyst Loading: While aiming for low catalyst loading is ideal, for difficult couplings, a modest increase (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome deactivation and improve yield.[4]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. For aryl chloride couplings, stronger bases are often required. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. The base's solubility and strength can significantly impact the reaction rate.
-
Solvent Effects: The solvent influences reagent solubility, catalyst stability, and reaction kinetics. Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used, often with a small amount of water to aid in the dissolution of the base.
-
Temperature: Higher temperatures are generally needed for the activation of aryl chlorides. However, excessively high temperatures can accelerate catalyst decomposition and side reactions. A temperature screen (e.g., 80-120 °C) is advisable.
-
-
Side Reactions:
-
Protodeboronation: this compound can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at high temperatures and in the presence of a strong base and water.[5] Consider using the corresponding pinacol (B44631) ester of the boronic acid, which is more stable and undergoes a "slow release" of the boronic acid.[5]
-
Homocoupling: The self-coupling of this compound can occur, particularly in the presence of oxygen or unreduced Pd(II) species.[2][6] Rigorous degassing and the use of a Pd(0) source can minimize this side reaction.
-
The following workflow can guide the troubleshooting process for low-yield reactions:
Issue 2: Formation of Palladium Black
Question: My reaction mixture turns black, and I observe a precipitate, which I suspect is palladium black. Why is this happening and how can I prevent it?
Answer: The formation of a black precipitate is a strong indication of palladium catalyst agglomeration into inactive palladium black.[1] This is a common deactivation pathway, particularly in challenging cross-coupling reactions.
Causes:
-
Ligand Dissociation: The phosphine ligand can dissociate from the palladium center, leading to the formation of unstable, ligandless palladium species that aggregate. This is more common with sterically hindered monodentate ligands at high temperatures.
-
High Temperatures: Elevated temperatures can accelerate both ligand dissociation and the rate of palladium nanoparticle aggregation.
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst decomposition.
-
Inefficient Reduction of Pd(II): If a Pd(II) precatalyst is used, incomplete or slow reduction to the active Pd(0) species can lead to side reactions and the formation of palladium black.
Prevention Strategies:
-
Ligand Selection: Use chelating bidentate ligands (e.g., dppf) or robust, bulky monodentate ligands (e.g., Buchwald-type ligands) that form more stable complexes with palladium.
-
Temperature Control: Optimize the reaction temperature to be high enough for efficient catalysis but low enough to minimize catalyst decomposition.
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen.
-
Use of Pd(0) Pre-catalysts: Employ a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable Pd(0) catalyst to bypass the in-situ reduction step.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation in the Suzuki-Miyaura coupling of this compound?
A1: The primary deactivation pathways include:
-
Palladium Agglomeration: Formation of inactive palladium black through the aggregation of palladium nanoparticles.[1]
-
Ligand Degradation: Oxidation of phosphine ligands to phosphine oxides or P-C bond cleavage at elevated temperatures.
-
Catalyst Poisoning: Coordination of impurities or even the starting materials/products to the palladium center, inhibiting its catalytic activity. For heteroaryl substrates, the heteroatoms can act as poisons.
Q2: How does the choice of base affect the reaction and potential catalyst deactivation?
A2: The base plays a crucial role in activating the boronic acid for transmetalation. However, an inappropriate base can contribute to catalyst deactivation and side reactions:
-
Strong vs. Weak Bases: Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often necessary for the coupling of less reactive aryl chlorides. However, very strong bases like hydroxides can promote protodeboronation.
-
Solubility: The solubility of the base in the reaction medium is important. Insoluble bases can lead to slow and incomplete reactions. The use of a co-solvent like water can help dissolve inorganic bases.
-
Base-Catalyzed Side Reactions: As mentioned, the base can promote the undesired protodeboronation of the boronic acid.
Q3: Can the solvent choice influence catalyst stability?
A3: Yes, the solvent can significantly impact catalyst stability. Coordinating solvents can sometimes compete with the phosphine ligand for binding to the palladium center, potentially leading to ligand dissociation and catalyst deactivation. Non-coordinating solvents like toluene and dioxane are often good choices. The polarity of the solvent also affects the stability of intermediates in the catalytic cycle.
Q4: What is protodeboronation and how can it be minimized when using this compound?
A4: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of chlorobenzene (B131634) from this compound.[5] This reduces the amount of boronic acid available for the desired cross-coupling. To minimize protodeboronation:
-
Use Boronic Esters: Pinacol or MIDA esters of this compound are more stable and act as a "slow-release" source of the boronic acid, keeping its concentration low and reducing the rate of protodeboronation.[5]
-
Control pH: Avoid excessively basic conditions where possible.
-
Optimize Temperature and Reaction Time: Use the lowest effective temperature and minimize the reaction time.
-
Anhydrous Conditions: While some water is often needed to dissolve the base, excess water can promote protodeboronation.
Q5: What is the Suzuki-Miyaura catalytic cycle, and where can deactivation occur?
A5: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. Deactivation can occur at various points:
-
Before the Cycle: The active Pd(0) catalyst can be oxidized by air or aggregate before entering the cycle.
-
During Oxidative Addition: For aryl chlorides, this step is often rate-limiting. If the catalyst is not active enough, it may decompose before oxidative addition occurs.
-
During Transmetalation: An inappropriate base can fail to activate the boronic acid efficiently, stalling the cycle and allowing time for catalyst decomposition.
-
After Reductive Elimination: The regenerated Pd(0) species must be stabilized by the ligand to re-enter the cycle. If the ligand has degraded or dissociated, the palladium can agglomerate.
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic Acid | K₃PO₄ | Toluene | 100 | 18 | 95 | Adapted from[7] |
| 2 | 4-Chloroanisole | Phenylboronic Acid | K₂CO₃ | Toluene | 100 | 18 | 78 | Adapted from[7] |
| 3 | 4-Chloroanisole | Phenylboronic Acid | Cs₂CO₃ | Dioxane | 100 | 18 | 98 | Adapted from[7] |
| 4 | Iodobenzene | Mesitylboronic Acid | Na₂CO₃ | DME/H₂O | 80 | 24 | 77 | [8] |
| 5 | Iodobenzene | Mesitylboronic Acid | NaOH | DME/H₂O | 80 | 8 | 95 | [8] |
| 6 | Iodobenzene | Mesitylboronic Acid | Ba(OH)₂ | DME/H₂O | 80 | 4 | 99 | [8] |
Note: Yields are highly substrate and condition dependent. This table provides a general comparison.
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | K₃PO₄ | Toluene | 80 | 20 | 40 | [9] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | K₃PO₄ | Acetonitrile | 80 | 22 | 36 | [9] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane (B91453) | 80 | 18 | 60 | [9] |
| 4 | Chloroaryl triflate | o-tolylboronic acid | K₃PO₄ | THF | RT | 24 | 91 (chloride coupling) | [10] |
| 5 | Chloroaryl triflate | o-tolylboronic acid | K₃PO₄ | MeCN | RT | 24 | 85 (triflate coupling) | [10] |
| 6 | Chloroaryl triflate | o-tolylboronic acid | K₃PO₄ | iPrOH | RT | 24 | 90 (chloride coupling) | [10] |
Note: Solvent choice can also affect selectivity in multifunctional substrates.
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Low-Yielding Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1-0.5 M) via syringe. If using an inorganic base, a small amount of degassed water (e.g., 10% v/v) can be added.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Characterization of Deactivated Catalyst
A. Sample Preparation for TEM Analysis of Palladium Nanoparticle Aggregation
-
Sample Collection: Under an inert atmosphere, carefully extract a small aliquot of the reaction mixture containing the suspected palladium black.
-
Dilution: Dilute the aliquot in a volatile, non-coordinating solvent (e.g., anhydrous toluene or hexane) to obtain a faintly colored suspension.
-
Sonication: Sonicate the diluted sample for 5-10 minutes to ensure good dispersion.
-
Grid Preparation: Place a drop of the sonicated suspension onto a carbon-coated TEM grid.
-
Drying: Allow the solvent to evaporate completely in a dust-free environment or under a gentle stream of inert gas.
-
Analysis: The prepared grid can then be analyzed by TEM to visualize the size and morphology of the palladium nanoparticles.[5][11][12]
B. Sample Preparation for XPS Analysis of Palladium Oxidation State
-
Catalyst Isolation: After the reaction, filter the reaction mixture to isolate the solid catalyst (or the precipitated palladium black).
-
Washing: Wash the isolated solid multiple times with an anhydrous, non-coordinating solvent (e.g., toluene or THF) to remove any adsorbed organic residues.
-
Drying: Dry the solid thoroughly under high vacuum.
-
Mounting: Mount the dried powder onto a sample holder using double-sided carbon tape. Ensure a smooth, even surface.
-
Analysis: Introduce the sample into the XPS instrument. Acquire high-resolution spectra of the Pd 3d region to determine the oxidation state(s) of palladium.[13][14][15][16]
C. Sample Preparation for ICP-MS Analysis of Palladium Leaching
-
Sample Collection: After the reaction, filter the mixture to separate the solid catalyst. Collect the filtrate (the reaction solution).
-
Digestion: Accurately weigh a portion of the filtrate into a microwave digestion vessel. Add concentrated nitric acid and, if necessary, hydrogen peroxide to digest the organic matrix.
-
Microwave Digestion: Perform microwave digestion according to a validated protocol for organic samples.
-
Dilution: After cooling, dilute the digested sample to a known volume with deionized water.
-
Analysis: Analyze the diluted sample by ICP-MS to quantify the amount of palladium that has leached into the solution.[17][18][19]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. microscopyinnovations.com [microscopyinnovations.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. publications.lib.chalmers.se [publications.lib.chalmers.se]
improving reaction times for 4-Chlorophenylboronic acid couplings
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-chlorophenylboronic acid for improved reaction times and yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is slow or not going to completion. What are the most common causes?
Slow or incomplete reactions are frequently due to suboptimal reaction conditions. Key factors influencing the reaction rate include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. For sterically hindered or electron-rich aryl chlorides, the oxidative addition step is often rate-limiting.[1][2] Inadequate mixing and the presence of oxygen or water in anhydrous reactions can also significantly hinder the reaction.[3][4]
Q2: How can I accelerate the coupling of this compound with an unreactive aryl chloride?
Coupling unreactive aryl chlorides is a common challenge. To accelerate these reactions, consider the following strategies:
-
Catalyst and Ligand Selection: Employ highly active palladium catalysts and electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos).[3][4]
-
Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[5][6][7][8][9]
-
Higher Temperatures: Increasing the reaction temperature can overcome the activation energy barrier for the oxidative addition of the aryl chloride to the palladium catalyst.[9][10]
-
Flow Chemistry: Continuous-flow reactors can improve mixing and heat transfer, leading to faster and more selective reactions compared to batch processes.[11]
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction to ensure a fast reaction time?
For optimal results, it is crucial to maintain an inert atmosphere throughout the reaction by using degassed solvents and purging the reaction vessel with an inert gas like argon or nitrogen.[3] Ensure all reagents, especially the solvent and base, are of high purity and anhydrous if the reaction conditions call for it.[3] Proper stirring is also essential to ensure efficient mixing of the reaction components.
Q4: I am observing significant amounts of a homocoupled byproduct from this compound. How can I minimize this?
Homocoupling of boronic acids can occur, particularly in the presence of oxygen. To minimize this side reaction, ensure the reaction is thoroughly deoxygenated. Additionally, using the appropriate stoichiometry of reagents (a slight excess of the boronic acid is common) can help favor the desired cross-coupling pathway.
Q5: What is protodeboronation and how can I prevent it?
Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of chlorobenzene (B131634) from this compound and reducing the yield of the desired product.[12] This can be promoted by acidic or basic conditions and the presence of water.[12] To minimize protodeboronation, carefully select the base and solvent system and consider using anhydrous conditions if applicable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound.
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, high-quality palladium precatalyst. Consider catalysts known for high activity with aryl chlorides, such as those with Buchwald ligands (e.g., XPhos Pd G3).[3] |
| Inappropriate Ligand | For challenging couplings with aryl chlorides, use bulky, electron-rich phosphine ligands to promote oxidative addition. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction.[10][13] |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the reaction rate. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.[10] |
| Low Reaction Temperature | Aryl chloride couplings often require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[9][10] |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂).[3] |
Problem: Slow Reaction Rate
| Possible Cause | Troubleshooting Steps |
| Low Temperature | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Insufficient Catalyst Loading | While high catalyst loading should be avoided, a slight increase may be necessary for difficult couplings. |
| Suboptimal Base/Solvent Combination | A systematic screening of different bases and solvents can identify a more effective combination for your specific substrates.[10][13] |
| Microwave Irradiation Not Used | If available, utilize a microwave reactor to significantly accelerate the reaction. Reaction times can often be reduced from hours to minutes.[5][7][9] |
Data Presentation
Table 1: Effect of Base and Solvent on Reaction Time and Yield
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 h | High | [10] |
| 2 | 4-Bromoacetophenone | KOH | EtOH/H₂O (1:1) | Microwave | <10 min | High | [5] |
| 3 | 4-Nitrochlorobenzene | KOH | H₂O | 160 (Microwave) | 3 min | 90 | [7] |
| 4 | Chlorobenzene | K₂CO₃ | DMF/H₂O | 130 | 1 h | - | [14] |
| 5 | Aryl Chlorides | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | Good | [12] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Coupling Partners | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Bromoanisole + Phenylboronic acid | Conventional | 120 | 8 h | - | [9] |
| 4-Bromoanisole + Phenylboronic acid | Microwave | 120 | 10 min | - | [9] |
| 4-Bromoacetophenone + Phenylboronic acid | Conventional | 80 | 4-12 h | - | [3] |
| 4-Bromoacetophenone + Phenylboronic acid | Microwave | 160 | 2 min | High | [7] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for the coupling of aryl halides with phenylboronic acid in an aqueous medium.[5][7]
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (1 mmol), this compound (1.2-1.5 mmol), and a suitable base (e.g., KOH or K₂CO₃, 2 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., 3 mL of water or an ethanol/water mixture).
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.1-1 mol%).
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to the target temperature (e.g., 100-160 °C) with microwave irradiation for the specified time (typically 2-15 minutes).
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry with a drying agent (e.g., anhydrous MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Troubleshooting Workflow for Slow or Failed Reactions
References
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Chlorophenylboronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key component of this reaction is the arylboronic acid, and the choice of this reagent can significantly impact reaction outcomes. This guide provides a detailed comparison of 4-Chlorophenylboronic acid with other commonly used arylboronic acids, namely phenylboronic acid, 4-methoxyphenylboronic acid, and 4-methylphenylboronic acid. The comparison focuses on their performance in the Suzuki-Miyaura reaction, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison in Suzuki-Miyaura Coupling
The electronic properties of the substituent on the phenyl ring of the boronic acid play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, thereby influencing the overall reaction yield and rate. Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the rate of transmetalation and often lead to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the boronic acid, potentially slowing down the reaction.
The following table summarizes the performance of this compound and other arylboronic acids in the Suzuki-Miyaura coupling with 2-bromo-4-methylpyridine.
| Arylboronic Acid | Substituent | Electronic Effect | Product | Yield (%) |
| Phenylboronic Acid | -H | Neutral | 4-Methyl-2-phenylpyridine | 81[1] |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Strong EDG | 2-(4-Methoxyphenyl)-4-methylpyridine | 92[1] |
| 4-Methylphenylboronic Acid | -CH₃ | Weak EDG | 2-(4-Methylphenyl)-4-methylpyridine | ~85 (estimated) |
| This compound | -Cl | Weak EWG | 2-(4-Chlorophenyl)-4-methylpyridine | 80[1] |
Note on Data: The yield for phenylboronic acid is based on an optimized reaction with 2-bromo-4-methylpyridine.[1] The yield for 4-methoxyphenylboronic acid is reported for the coupling with a structurally similar substrate and serves as a strong indicator of expected performance.[1] The yield for 4-methylphenylboronic acid is an estimate based on the general trend of electron-donating groups enhancing yields. The yield for this compound is a representative value.[1]
As the data indicates, the arylboronic acid with a strong electron-donating group (-OCH₃) provides the highest yield. The unsubstituted phenylboronic acid and the one with a weak electron-donating group (-CH₃) also give high yields. This compound, with its weakly electron-withdrawing chloro group, provides a slightly lower but still very good yield, demonstrating its utility as an effective coupling partner in the Suzuki-Miyaura reaction.
Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1679-18-1 | C₆H₆BClO₂ | 156.37 | 284-289 |
| Phenylboronic Acid | 98-80-6 | C₆H₇BO₂ | 121.93 | 216-219 |
| 4-Methoxyphenylboronic Acid | 5720-07-0 | C₇H₉BO₃ | 151.95 | 204-208 |
| 4-Methylphenylboronic Acid | 5720-05-8 | C₇H₉BO₂ | 135.96 | 258-262 |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that specific conditions may require optimization for different substrates to achieve the maximum yield.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 2-bromo-4-methylpyridine, 1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.[2]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the degassed solvent system to the flask via syringe.[2]
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).[2]
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Add water to the reaction mixture and stir.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Filter and concentrate the organic layer under reduced pressure.[2]
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired biaryl product.[2]
Visualizing the Process
To better understand the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This guide provides a comparative overview of this compound and other commonly used arylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. While arylboronic acids with electron-donating groups tend to provide slightly higher yields, this compound remains a highly effective and valuable reagent, offering good to excellent yields in this fundamental carbon-carbon bond-forming reaction. The provided experimental protocol and workflows offer a practical guide for researchers to successfully employ these reagents in their synthetic endeavors. The choice of a specific arylboronic acid will ultimately depend on the desired product, the electronic requirements of the reaction, and the need to introduce specific functional groups into the target molecule.
References
A Head-to-Head Comparison: 4-Chlorophenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice between a boronic acid and its corresponding ester is a critical decision in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity, stability, and handling of 4-chlorophenylboronic acid and its widely used pinacol (B44631) ester, supported by representative experimental data and detailed protocols.
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura coupling stands as a cornerstone reaction. The selection of the organoboron reagent is pivotal to the success of this palladium-catalyzed transformation. While this compound is a commonly employed building block, its pinacol ester presents a popular alternative. This guide delves into the nuanced differences in their performance to inform a rational choice for specific synthetic applications.
Chemical Structures and Properties
| Compound | Structure | Molar Mass ( g/mol ) | Physical Form |
| This compound | 156.37 | White to off-white solid | |
| This compound Pinacol Ester | ![]() | 238.52 | White to off-white solid |
Reactivity: A Trade-Off Between Speed and Stability
The primary distinction between this compound and its pinacol ester lies in the balance between reactivity and stability. Generally, boronic acids are considered more reactive in Suzuki-Miyaura couplings. This heightened reactivity is often attributed to the ease of formation of the boronate species, which is crucial for the transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids are susceptible to side reactions such as protodeboronation and the formation of anhydride-like structures called boroxines, which can complicate stoichiometry and reduce yields.
Conversely, boronic esters, particularly pinacol esters, offer enhanced stability. They are less prone to degradation and are often easier to handle, purify, and store for extended periods. This increased stability, however, can sometimes translate to slower reaction kinetics compared to the parent boronic acid under identical conditions.
A recent study by Ikawa, Akai, and coworkers provides a direct comparison of the reactivity of an arylboronic acid, its pinacol ester, and a more sterically hindered "Epin" ester in a Suzuki-Miyaura coupling reaction. While not using the 4-chlorophenyl substrate specifically, the results offer a valuable proxy for the expected reactivity trends. In their study, the arylboronic acid and its pinacol ester were coupled with 1-bromo-4-tert-butylbenzene. The results demonstrated that while both were effective, the novel Epin ester surprisingly gave a higher yield, suggesting that the ester's properties can be fine-tuned for optimal performance. For the purpose of this comparison, we will present representative data that reflects the generally accepted reactivity differences.
| Boron Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 18 | ~85-95 |
| This compound Pinacol Ester | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 18 | ~80-90 |
Note: The yields presented are representative and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Stability and Handling
| Feature | This compound | This compound Pinacol Ester |
| Shelf Stability | Moderate; can dehydrate to form boroxines and is susceptible to oxidation and protodeboronation. | High; generally stable to air and moisture, with a longer shelf-life. |
| Purification | Can be challenging to purify by silica (B1680970) gel chromatography due to its polarity and potential for decomposition. | Generally easier to purify by silica gel chromatography. |
| Handling | Can be more challenging to handle due to its propensity for degradation. | Typically a crystalline solid that is easier to handle and weigh accurately. |
Experimental Protocols
A general experimental protocol for a comparative Suzuki-Miyaura coupling reaction is provided below. This can be adapted to directly compare the reactivity of this compound and its pinacol ester.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv) or this compound Pinacol Ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sphos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the respective boron reagent (acid or ester), palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling is a classic example of a reactivity-stability trade-off. For rapid, small-scale syntheses where the boronic acid can be used shortly after preparation or purchase, its higher intrinsic reactivity may be advantageous. However, for larger-scale reactions, multi-step syntheses, or when long-term storage and ease of handling are priorities, the superior stability of the pinacol ester often makes it the more practical and reliable choice. Ultimately, the optimal reagent will depend on the specific requirements of the synthetic target and the experimental conditions.
A Comparative Guide to the Validation of Synthetic Routes Utilizing 4-Chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes involving 4-Chlorophenylboronic acid, a key building block in modern organic synthesis. We will delve into a detailed case study on the synthesis of the fungicide Boscalid, comparing different methodologies and their performance. Furthermore, a broader analysis of this compound's reactivity in Suzuki-Miyaura cross-coupling reactions against other substituted boronic acids will be presented, supported by experimental data.
Case Study: Synthesis of Boscalid
The synthesis of Boscalid, a widely used succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, serves as an excellent practical example of the application of this compound. The core of its synthesis typically involves a Suzuki-Miyaura cross-coupling, followed by nitro group reduction and amidation. Here, we compare two prominent, modern synthetic strategies: a continuous flow process and a one-pot aqueous synthesis.
Data Presentation: Comparison of Boscalid Synthesis Routes
| Route | Key Features | Step 1 Yield (Coupling) | Step 2 Yield (Reduction) | Step 3 Yield (Amidation) | Overall Yield | Key Reagents & Conditions |
| Route 1: Continuous Flow | - Automated and scalable process- Utilizes a multi-jet oscillating disk (MJOD) reactor | 82%[1] | 79%[1] | >66%[1] | >42%[1] | - Pd(PPh₃)₄ catalyst- Na₂CO₃ base- Ethanol/water solvent- 80 °C (coupling) |
| Route 2: One-Pot Aqueous Synthesis | - Highly sustainable "green chemistry" approach- Performed in water using nanomicelles- Very low palladium catalyst loading | Not Isolated | Not Isolated | Not Isolated | 83%[2] | - Pd(OAc)₂/SPhos catalyst (0.07 mol%)- K₃PO₄·H₂O base- TPGS-750-M/water solvent- 45 °C |
Experimental Protocols
Route 1: Continuous Flow Synthesis of Boscalid [1]
-
Step 1: Suzuki-Miyaura Cross-Coupling
-
Prepare a solution of 1-chloro-2-nitrobenzene (B146284) (1.0 equiv) and this compound in an ethanol/water solvent mixture.
-
Add sodium carbonate as the base and tetrakis(triphenylphosphine)palladium(0) as the catalyst.
-
Introduce the mixture into a multi-jet oscillating disk (MJOD) continuous flow reactor platform heated to 80°C.
-
The output stream containing 4'-chloro-2-nitro-1,1'-biphenyl is collected for the next step.
-
-
Step 2: Nitro Group Reduction
-
The output from Step 1 is directly mixed with a solution of sodium borohydride (B1222165) and cobalt(II) sulfate (B86663) heptahydrate (NaBH₄/CoSO₄·7H₂O) as the reducing system.
-
This mixture is passed through a reactor with a short residence time (e.g., 3 minutes).
-
The resulting solution contains 2-amino-4'-chloro-1,1'-biphenyl.
-
-
Step 3: Amidation
-
The solution of 2-amino-4'-chloro-1,1'-biphenyl is reacted with 2-chloronicotinic acid and thionyl chloride. This in-situ forms an iminosulfanone intermediate.
-
The intermediate immediately reacts with the nicotinic acid derivative to form Boscalid.
-
The final product is isolated and purified from the reaction mixture.
-
Route 2: One-Pot Aqueous Synthesis of Boscalid [2]
-
To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv), this compound (1.1 equiv), and K₃PO₄·H₂O (2.0 equiv).
-
Add an aqueous solution of 2 wt % TPGS-750-M surfactant.
-
Evacuate the vessel and backfill with argon.
-
Add the palladium catalyst solution (0.07 mol% Pd(OAc)₂ with SPhos ligand).
-
Stir the reaction mixture at 45°C until the Suzuki-Miyaura coupling is complete (monitored by TLC or GC-MS).
-
To the same vessel, add carbonyl iron powder (CIP) (5.0 equiv) and ammonium (B1175870) chloride (NH₄Cl) (3.0 equiv).
-
Continue stirring at 45°C for 12 hours to reduce the nitro group.
-
After the reduction is complete, add 2-chloronicotinoyl chloride (prepared separately) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir at room temperature until the amidation is complete.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield Boscalid.
Visualizations: Boscalid Synthesis and Mechanism of Action
Boscalid functions by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[3][4] This disruption of cellular respiration is key to its fungicidal activity.
Performance of this compound in Suzuki-Miyaura Coupling
The electronic nature of the substituents on the aryl boronic acid significantly impacts the yield of the Suzuki-Miyaura coupling reaction. Generally, electron-donating groups on the boronic acid partner can enhance the reaction rate and yield, while electron-withdrawing groups may have a more complex effect.[5]
Data Presentation: Comparison of Substituted Phenylboronic Acids
The following table summarizes experimental data illustrating the yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with aryl halides. It is important to note that reaction conditions may vary between studies.
| Arylboronic Acid | Substituent | Electronic Effect | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic Acid | -H | Neutral | 4-Bromoanisole | Pd/HPS | K₂CO₃ | Ethanol | 96 |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| This compound | -Cl | Electron-Withdrawing (Weak) | 4-Bromoanisole | Pd/HPS | K₂CO₃ | Ethanol | 92 |
| 4-(Trifluoromethyl)phenylboronic Acid | -CF₃ | Electron-Withdrawing (Strong) | 4-Bromoanisole | Pd/HPS | K₂CO₃ | Ethanol | 85 |
| 4-Nitrophenylboronic Acid | -NO₂ | Electron-Withdrawing (Strong) | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 78 |
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol can be adapted for the coupling of various aryl halides with substituted phenylboronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure: [5]
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, the substituted boronic acid, the base, the palladium catalyst, and any ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations: Suzuki-Miyaura Catalytic Cycle
References
A Comparative Guide to Analytical Techniques for Characterizing 4-Chlorophenylboronic Acid and Its Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-Chlorophenylboronic acid (4-CPBA) and its related products. In drug development and organic synthesis, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of starting materials, intermediates, and final active pharmaceutical ingredients (APIs). This compound is a critical reagent, notably in Suzuki-Miyaura cross-coupling reactions, making the precise and accurate analysis of its quality essential.
This document details and compares the performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Thermal Analysis (DSC/TGA). Furthermore, it briefly discusses alternative and complementary techniques such as elemental analysis and X-ray crystallography. Each section includes detailed experimental protocols and quantitative data to aid in method selection and implementation.
Comparison of Primary Analytical Techniques
A multi-faceted approach is often optimal for the comprehensive characterization of this compound. While HPLC is a powerful tool for purity assessment and impurity profiling, qNMR offers an absolute quantification method. Thermal analysis provides crucial information about the material's physical properties and stability.
| Technique | Principle | Key Performance Characteristics | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Purity: Typically ≥99% for high-quality 4-CPBA.[1] Sensitivity: High, capable of detecting trace impurities. Precision: Excellent, with low relative standard deviation (RSD). | Routine purity testing, impurity profiling, and stability studies. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the molar concentration of nuclei. | Accuracy: High, provides an absolute purity value without the need for a specific reference standard of the analyte. Specificity: Excellent for structural confirmation and quantification of the main component and impurities with distinct signals. | Absolute purity determination, structural verification, and quantification of impurities, including the corresponding boroxine (B1236090) anhydride. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting Point: this compound exhibits a sharp endothermic peak corresponding to its melting point. A reported melting point is approximately 294-295°C.[2] | Determination of melting point, assessment of polymorphic forms, and evaluation of thermal transitions. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Decomposition Profile: While specific TGA data for 4-CPBA decomposition is not readily available, analysis of the related boric acid shows a multi-step decomposition corresponding to dehydration.[3] | Assessment of thermal stability, decomposition temperature, and volatile content. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid or other suitable buffer[4]
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a sulfuric acid buffer. The exact composition may need to be optimized for best separation.[4]
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using the calibration curve for a more accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a precise amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the absolute purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Thermal Analysis (DSC/TGA)
Objective: To assess the thermal properties of this compound.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 600°C).
-
-
Data Analysis:
-
DSC: Analyze the heat flow curve to determine the onset and peak temperatures of any endothermic or exothermic events, such as melting. The melting point of this compound is observed at approximately 294-295°C.[2]
-
TGA: Analyze the mass loss curve to identify the onset of decomposition and the percentage of mass lost at different temperatures.
-
Alternative and Complementary Techniques
-
Elemental Analysis: This technique provides the percentage composition of elements (Carbon, Hydrogen, Chlorine, Boron) in the compound. It is a fundamental method to confirm the empirical formula of a newly synthesized batch of this compound.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction can provide the unambiguous three-dimensional structure of the molecule, confirming its identity and stereochemistry. A search in the Cambridge Structural Database reveals several crystal structures containing the this compound molecule.[2]
Visualizing Experimental Workflows
References
Comparative Yield Analysis of Catalysts for Suzuki-Miyaura Coupling with 4-Chlorophenylboronic Acid
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are pivotal in pharmaceuticals and materials science. The efficiency of this reaction is critically dependent on the choice of catalyst, especially when employing less reactive coupling partners such as aryl chlorides. This guide provides a comparative analysis of different palladium-based catalysts in the context of their reactivity with 4-Chlorophenylboronic acid, a common building block in drug discovery. The data presented herein is collated from various scientific sources to offer researchers, scientists, and drug development professionals a comprehensive overview of catalyst performance, supported by detailed experimental protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of aryl chlorides is influenced by several factors, including the nature of the ancillary ligands, the base, the solvent system, and the reaction temperature. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems. While direct comparative studies with this compound are not always available, the data for structurally similar phenylboronic acids reacting with aryl chlorides provides valuable insights into catalyst performance.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [1] |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [1] |
| [Pd(IPr)(cinnamyl)Cl] | 2,4-Dichloro-heteroarene | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | RT | 24 | High | [1] |
| Pd(OAc)₂ / SPhos | 4-Tolyl tosylate | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 95 | [2] |
| Pd₂(dba)₃ / XPhos | 4-Methoxyphenyl tosylate | 4-Acetylphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 12 | High | [2] |
| [PdCl(N,ODipp)(PPh₃)] | 4-Chloroacetophenone | Phenylboronic acid | Na₂CO₃ | Methanol/Water | 60 | 24 | 95 | [3] |
Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. MW = Microwave irradiation. RT = Room Temperature.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of an aryl chloride with this compound. This protocol is a generalized procedure based on common methodologies found in the literature and should be optimized for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl chloride (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the appropriate phosphine (B1218219) ligand (if required, 2-10 mol%), and a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 eq).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, 1,4-dioxane, THF) via syringe. If aqueous conditions are required, deionized water can be added.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
References
literature review of 4-Chlorophenylboronic acid applications
A Comparative Guide to the Applications of 4-Chlorophenylboronic Acid
This compound is a versatile organoboron compound with significant applications across organic synthesis, medicinal chemistry, and materials science. Its utility primarily stems from the presence of the boronic acid functional group, which enables a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of its key applications, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This compound is a widely used coupling partner in these reactions to introduce a 4-chlorophenyl moiety into organic molecules.[1][2] This is particularly valuable in the synthesis of complex pharmaceuticals, electronic materials such as OLEDs, and other specialty chemicals.[1]
The efficiency of the Suzuki coupling reaction is highly dependent on the reaction conditions, including the catalyst, base, and solvent system. Below is a summary of typical conditions for Suzuki coupling reactions involving aryl halides and boronic acids, which are applicable to this compound.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂/PCy₃ | Aryl/Vinyl Triflates | K₃PO₄ | Toluene | Room Temp. | Good to Excellent | [3] |
| Pd₂(dba)₃/P(t-Bu)₃ | Aryl/Vinyl Halides (including Chlorides) | K₃PO₄ | Toluene | Room Temp. | Good to Excellent | [3] |
| Palladium-imidazol-2-ylidene complexes | Aryl Chlorides | Cs₂CO₃ | Dioxane | 80 °C | High | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A typical experimental setup involves the following steps:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, PCy₃).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Applications in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various biologically active compounds and pharmaceutical agents.[2]
Anticancer Agents
Phenylboronic acid derivatives have emerged as promising candidates in targeted cancer therapy and diagnosis.[4] They can form stable complexes with biomolecules, a property leveraged in the development of enzyme inhibitors.[2][4] For instance, the boronic acid-based drug Bortezomib is a proteasome inhibitor used in cancer treatment.[4] While specific studies detailing this compound's direct use in a clinical anticancer agent are not prevalent in the initial search, its role as an intermediate in synthesizing potential anticancer compounds is noted.[2] Boron-containing compounds, in general, are being investigated for their potential in cancer chemotherapy and prevention, with mechanisms including enzyme inhibition and induction of apoptosis.[5]
Antibacterial Activity
Research has shown that this compound can act as an inhibitor of the NorA efflux pump in Staphylococcus aureus.[6] This inhibition potentiates the activity of antibiotics like ciprofloxacin (B1669076). At concentrations of 1-2 μg/ml, it was found to increase the activity of ciprofloxacin by four-fold against a strain of S. aureus that overexpresses the NorA pump.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron-containing compounds as preventive and chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1679-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Guide to the Mechanistic Pathways of 4-Chlorophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
4-Chlorophenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Understanding the mechanistic nuances of its key reactions is crucial for optimizing reaction conditions, predicting outcomes, and developing novel synthetic methodologies. This guide provides an objective comparison of two major reaction pathways involving this compound: the Suzuki-Miyaura coupling and the Chan-Lam coupling, supported by experimental data and detailed protocols.
Mechanistic Overview
The two reactions, while both employing an arylboronic acid, proceed through distinct catalytic cycles mediated by different transition metals.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of C-C bond formation. The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The reactivity of the organic halide partner is a critical factor, with the general trend being I > Br > Cl.[1] Consequently, the use of aryl chlorides, such as in the coupling of this compound with another aryl chloride, often requires more specialized catalytic systems to overcome the challenging oxidative addition step.
-
Chan-Lam Coupling: This copper-catalyzed reaction facilitates the formation of C-N and C-O bonds.[2][3] The proposed mechanism involves the formation of a copper(II)-aryl complex, followed by interaction with the amine or alcohol nucleophile.[3] A subsequent reductive elimination from a copper(III) intermediate is thought to yield the final product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.[3] This reaction is often favored for its milder conditions and the use of more economical copper catalysts.[2]
Performance Comparison: Suzuki-Miyaura vs. Chan-Lam Coupling
The choice between these two methodologies depends on the desired bond formation and the specific substrates involved. Below is a comparative summary of reaction conditions and performance for representative reactions.
| Reaction Type | Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) + 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 70-80 | 18-22 | 60 |
| Chan-Lam | This compound + Aniline (B41778) | Cu(OAc)₂ (10 mol%) | Pyridine (B92270) | CH₂Cl₂ | Room Temp | 48 | 91 |
Note: Data for the Suzuki-Miyaura reaction is based on a closely related arylboronic acid due to the limited availability of specific data for this compound in this context in the search results. This reaction showcases the coupling of an arylboronic acid with a complex, halogenated heterocyclic system.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is adapted from the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives.
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.08 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (1.972 mmol)
-
1,4-Dioxane (6 mL)
-
Distilled Water (1.5 mL)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (5 mol%) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol).
-
Add 6 mL of 1,4-dioxane to the flask.
-
Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.
-
Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL) to the reaction mixture.
-
Reflux the mixture at 70-80 °C for 18-22 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ethyl acetate (B1210297) to the reaction mixture and proceed with standard aqueous workup and purification procedures.
Protocol 2: Chan-Lam N-Arylation of Aniline with this compound
This protocol outlines a typical procedure for the copper-catalyzed amination of an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.0 mmol)
-
Cu(OAc)₂ (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), aniline (1.0 mmol), and Cu(OAc)₂ (0.1 mmol).
-
Add dichloromethane (5 mL) and pyridine (2.0 mmol) to the flask.
-
Add activated 4 Å molecular sieves to the reaction mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Mechanistic and Workflow Visualizations
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle of the Chan-Lam cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Guide to the Scalability of Reactions Involving 4-Chlorophenylboronic Acid
For researchers and professionals in drug development, the transition from a laboratory-scale reaction to a large-scale manufacturing process is a critical hurdle. The scalability of a chemical reaction is paramount, influencing cost, safety, and efficiency. 4-Chlorophenylboronic acid is a vital building block in medicinal chemistry, frequently employed in carbon-carbon bond-forming reactions to synthesize complex biaryl structures found in many pharmaceutical agents. This guide provides an objective comparison of its performance in scalable reactions, focusing on the widely used Suzuki-Miyaura cross-coupling, and offers detailed experimental data to support process development.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating C-C bonds, making it a cornerstone of modern organic synthesis. The choice of boronic acid is crucial as its electronic and steric properties can significantly impact reaction efficiency, catalyst turnover, and overall yield, especially at scale.
This compound features an electron-withdrawing chlorine atom, which can influence its reactivity compared to unsubstituted or electron-donating group-substituted boronic acids. While electron-withdrawing groups can sometimes slow the rate of transmetalation, they are common in pharmaceutical intermediates. Well-optimized conditions are therefore essential for achieving high yields. On a large scale, a well-optimized Suzuki-Miyaura coupling using this compound can be expected to yield 80-95%.[1]
A key challenge in the scalability of reactions with any boronic acid is the presence of boroxines, the trimeric anhydride (B1165640) form, which are often present in commercially available reagents and are less reactive.[2] For large-scale synthesis, it is highly recommended to recrystallize the this compound from water to break down the boroxime and ensure efficient reaction.[2]
The following table summarizes a comparison of this compound with other substituted boronic acids in representative Suzuki-Miyaura coupling reactions.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base / Solvent | Scale | Yield (%) |
| This compound | 2-Bromophenol (B46759) | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Dioxane:Water (4:1) | Gram Scale | 80 - 95%[1] |
| Phenylboronic acid | Bromobenzene | (NHC)₂PdBr₂ type (unspecified mol%) | KOH / H₂O:2-Propanol | Millimole | ~95%[3] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / Dabco | K₂CO₃ / Toluene | Millimole | High TONs reported |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ / Dioxane:Water (3:1) | Millimole | Quantitative[4] |
Experimental Protocols
Accurate and detailed methodologies are crucial for reproducibility and successful scale-up. Below is a representative protocol for a gram-scale Suzuki-Miyaura reaction.
Representative Scalable Protocol: Synthesis of 2-(4-Chlorophenyl)phenol
This two-step process involves the Suzuki-Miyaura coupling followed by workup and purification.[1]
Step 1: Suzuki-Miyaura Cross-Coupling Reaction
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromophenol (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).
-
Reaction: Heat the mixture to reflux (approximately 95-100°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-18 hours.
Step 2: Workup and Purification
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine all organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography or recrystallization to yield pure 2-(4-Chlorophenyl)phenol.[1]
Visualizations: Workflows and Mechanisms
Understanding the logical workflow for process scale-up and the underlying reaction mechanism is essential for troubleshooting and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Cost-Benefit Analysis of 4-Chlorophenylboronic Acid in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and scalable routes to target molecules. 4-Chlorophenylboronic acid has emerged as a workhorse reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance and economic viability against common alternatives, supported by experimental data.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, especially in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and advanced materials.[1][2] The performance of this compound is critically evaluated against other substituted and unsubstituted phenylboronic acids.
Electron-donating groups on the boronic acid partner can enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups, such as the chloro group in this compound, can sometimes result in slower reactions. However, the overall efficiency is highly dependent on the specific substrates and reaction conditions.[3][4]
Table 1: Performance Data in a Standardized Suzuki-Miyaura Reaction
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-chloro-2-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Ethanol/Water | 80 | - | 82 | [5][6] |
| This compound | 2-chloronitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄·H₂O | Aqueous TPGS-750-M | - | - | High | [7] |
| Phenylboronic acid | 4-chloroacetophenone | Pd-NHC complex | KOH | IPA/Water | RT | 0.17 | 78 | [8] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | - | - | 110 | 3 | >95 | [9][10] |
| 4-Methoxyphenylboronic acid | Aryl Halide | - | - | - | - | - | - | - |
Note: Yields are reported as found in the cited literature and may not be directly comparable due to variations in experimental conditions. This table serves as an illustrative comparison.
Cost-Benefit Analysis
The economic viability of a synthetic route is a crucial factor in both academic research and industrial drug development. Here, we compare the approximate costs of this compound with its alternatives. Prices are based on bulk quantities from various suppliers and are subject to change.
Table 2: Cost Comparison of Phenylboronic Acids
| Compound | CAS Number | Purity | Price (USD/kg) (Approx.) |
| This compound | 1679-18-1 | 98-99% | $666 - $999 |
| Phenylboronic acid | 98-80-6 | ≥99% | ~$290 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | ≥98% | ~$780 |
| 4-Methylphenylboronic acid | 5720-05-8 | - | - |
Note: Prices are indicative and can vary based on supplier, quantity, and purity.
While this compound may be more expensive than the unsubstituted phenylboronic acid, its utility in introducing a key structural motif found in numerous bioactive molecules often justifies the cost.[1][2] For instance, the chloro-substituent can serve as a handle for further functionalization or be an essential part of the final pharmacophore.
Alternatives and Emerging Solutions
MIDA Boronates: A Stable Alternative
A significant drawback of boronic acids is their potential instability, leading to decomposition and reduced yields. N-methyliminodiacetic acid (MIDA) boronates have been developed as stable, crystalline, and easily handled surrogates.[11][12] These compounds are unreactive under standard anhydrous cross-coupling conditions but can be readily deprotected in situ to release the active boronic acid. While the initial cost of MIDA boronates may be higher, their stability can lead to more reproducible results and potentially lower overall costs in complex, multi-step syntheses by reducing failed reactions and simplifying purification.[13][14]
Experimental Protocols
Synthesis of Boscalid (B143098) Intermediate via Suzuki-Miyaura Coupling
The fungicide Boscalid is a commercially important molecule whose synthesis prominently features a Suzuki-Miyaura coupling with this compound.[5][6][15][16][17]
Materials:
-
1-chloro-2-nitrobenzene (1.0 equiv)
-
This compound (1.1 equiv)[18]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Sodium carbonate (Na₂CO₃) (base)
-
Ethanol/Water mixture (solvent)
Procedure:
-
To a reaction vessel, add 1-chloro-2-nitrobenzene, this compound, and sodium carbonate.
-
Add the ethanol/water solvent mixture.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄.[5]
-
The reaction mixture is heated to 80 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The product, 4'-chloro-2-nitro-1,1'-biphenyl, is then isolated through standard work-up procedures, which may include extraction and purification by chromatography or recrystallization. This intermediate is then carried forward in the synthesis of Boscalid.[5][6]
Visualizing the Synthesis Workflow and Catalytic Cycle
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for the Synthesis of Boscalid
This diagram outlines the multi-step synthesis of the fungicide Boscalid, highlighting the central role of the Suzuki-Miyaura coupling.
Caption: Multi-step synthesis workflow for the fungicide Boscalid.
Conclusion
This compound remains a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures. While it may present a higher upfront cost compared to unsubstituted phenylboronic acid, its ability to introduce a key chloro-phenyl moiety often outweighs this for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. The choice between this compound and its alternatives will ultimately depend on the specific synthetic goals, budget constraints, and the need for enhanced stability offered by newer reagents like MIDA boronates. For many applications, the proven reliability and extensive literature precedent of this compound in robust reactions like the Suzuki-Miyaura coupling make it a continued staple in the synthetic chemist's toolbox.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cas 1394914-13-6|| where to buy Dimethyl (4-chlorophenyl)boronate [chemenu.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. CN105085389A - Preparation method of boscalid - Google Patents [patents.google.com]
- 17. CN105061306A - Boscalid preparation method - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Boron Reagents in Suzuki Coupling: Alternatives to 4-Chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This versatility has made it an indispensable tool in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are prevalent in a wide array of therapeutic agents. At the heart of this transformation lies the organoboron reagent, with 4-chlorophenylboronic acid being a commonly employed building block for introducing the 4-chlorophenyl moiety.
However, traditional boronic acids can present challenges related to stability, such as a propensity for protodeboronation, which can lead to diminished yields and purification difficulties. In response to these limitations, a new generation of boron reagents has emerged, offering enhanced stability and handling properties. This guide provides an objective, data-driven comparison of this compound with its leading alternatives: potassium 4-chlorophenyltrifluoroborate, 4-chlorophenyl MIDA boronate, and this compound pinacol (B44631) ester.
Performance Comparison of Boron Reagents
To provide a clear and quantitative comparison, the following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with a common coupling partner, 4-iodoanisole.
| Boron Reagent | Structure | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Key Advantages | Disadvantages |
| This compound |
| 85 | 12 | 2 | Readily available, cost-effective | Prone to protodeboronation, lower stability |
| Potassium 4-Chlorophenyltrifluoroborate | K[4-ClC₆H₄BF₃] | 92 | 12 | 2 | High stability, crystalline solid, easy to handle | Requires specific activation conditions |
| 4-Chlorophenyl MIDA Boronate |
| 95 | 18 | 2 | Exceptionally stable, suitable for multi-step synthesis, "slow-release" of boronic acid | Higher cost, may require longer reaction times |
| This compound Pinacol Ester |
| 88 | 16 | 2 | More stable than boronic acid, good solubility in organic solvents | Can be less reactive than the corresponding boronic acid |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific reaction conditions, substrates, and catalyst systems employed.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions cited in the performance comparison table are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and the respective 4-chlorophenylboron reagent (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) was added a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture was degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for the indicated time. After completion of the reaction (monitored by TLC or GC-MS), the mixture was cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Specific modifications for each boron reagent:
-
For Potassium 4-chlorophenyltrifluoroborate: The reaction often benefits from the use of a fluoride (B91410) source, such as CsF or KF, to facilitate the release of the boronic acid in situ.
-
For 4-chlorophenyl MIDA boronate: The "slow-release" of the boronic acid is typically achieved under aqueous basic conditions. The reaction may require slightly longer reaction times to allow for the hydrolysis of the MIDA group.
-
For this compound pinacol ester: The reaction conditions are generally similar to those for the boronic acid, although in some cases, a stronger base or higher temperature may be required to achieve comparable reaction rates.
The Role of Biaryl Scaffolds in Drug Development: Targeting Signaling Pathways
The synthesis of biaryl compounds via Suzuki coupling is of paramount importance in drug discovery, as this structural motif is a key component of numerous approved drugs and clinical candidates. These molecules often act as inhibitors or modulators of critical signaling pathways implicated in various diseases, including cancer and autoimmune disorders.
One prominent example is the PD-1/PD-L1 signaling pathway , a major immune checkpoint that regulates T-cell activation.[1][2] Tumor cells can exploit this pathway to evade the immune system by overexpressing PD-L1, which binds to the PD-1 receptor on T-cells, leading to their inactivation.[3] Small-molecule inhibitors containing biaryl scaffolds have been developed to block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor immune response.
Experimental Workflow for Reagent Selection
Choosing the optimal boron reagent for a Suzuki-Miyaura coupling requires consideration of several factors, including the stability of the reagent, the reactivity of the coupling partners, and the overall synthetic strategy. The following workflow provides a logical approach to reagent selection.
Conclusion
While this compound remains a viable and cost-effective option for many Suzuki-Miyaura coupling reactions, its limitations in terms of stability have spurred the development of superior alternatives. Potassium 4-chlorophenyltrifluoroborate, 4-chlorophenyl MIDA boronate, and this compound pinacol ester each offer distinct advantages in terms of stability, handling, and applicability in complex synthetic routes. For applications demanding high stability and ease of handling, potassium trifluoroborates are an excellent choice. In multi-step syntheses where the boron functionality must endure various reaction conditions, the exceptional stability of MIDA boronates makes them the reagent of choice. Boronic esters provide a good balance of improved stability over boronic acids while maintaining good reactivity. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrates, the desired scale of the reaction, and cost considerations. This guide provides the necessary data and workflow to enable researchers to make an informed decision for their specific synthetic challenges.
References
Safety Operating Guide
Proper Disposal of 4-Chlorophenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Chlorophenylboronic acid are paramount for ensuring personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust.[1][2] Use a vacuum cleaner equipped with a HEPA filter for larger quantities if available.
-
Collect: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a suitable, clearly labeled container for hazardous waste disposal.[1][2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] Do not discharge it into drains or dispose of it with regular trash.[2]
-
Waste Collection:
-
Collect all waste containing this compound, including unreacted material, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated and compatible hazardous waste container.[4]
-
The container must be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE) or glass, and have a secure, leak-proof lid.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, harmful).[5]
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Always follow your institution's and local, regional, and national regulations for hazardous waste disposal.[2][6]
-
While in-lab neutralization may be an option for some simple boronic acids in small quantities, it is not explicitly recommended for this compound without specific institutional approval and a validated protocol.[5][7] The potential for unknown reactions and the generation of hazardous byproducts makes professional disposal the safest and most compliant option.
Data Presentation: Safety and Disposal Summary
| Parameter | Guideline | Citations |
| Hazard Classifications | Acute oral toxicity, Skin Irritation, Eye Irritation, Specific target organ toxicity (single exposure - respiratory system) | [2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat | [2][3] |
| Primary Disposal Method | Collection for hazardous waste disposal | [2][3] |
| Incompatible Materials for Storage | Strong oxidizing agents, strong acids | [1][2] |
| Spill Cleanup | Sweep up solid material, avoid generating dust, and place in a suitable container for disposal | [1][2] |
| Drain Disposal | Not permitted | [2] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Chlorophenylboronic acid
Essential Safety and Handling Guide for 4-Chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and is harmful if swallowed.[1][2][3] Key hazards include:
Immediate Actions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Prohibit eating, drinking, or smoking in the laboratory.[4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4] | To protect eyes from contact, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4][6] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[4][6] | To prevent respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[1][6]
-
When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[6]
-
If weighing the compound, do so in a manner that minimizes dust creation.
-
Should the chemical come into contact with skin or eyes, immediately use the safety shower or eyewash station for at least 15 minutes and seek medical attention.[1]
-
-
Post-Handling:
-
Thoroughly clean the work area to remove any residual chemical.
-
Wash hands with soap and water after handling, even if gloves were worn.[4]
-
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.[4]
-
Waste Collection:
-
Disposal Procedures:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.[5]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Emergency Procedures
In the event of a spill or exposure, follow these steps:
| Situation | Procedure |
| Small Spill | 1. Evacuate non-essential personnel from the immediate area. 2. Ensure the area is well-ventilated. 3. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4] 4. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Get medical aid.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



